1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNKBNAEBIMZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377218 | |
| Record name | 1-{2-[(4-Chlorophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79615-80-8 | |
| Record name | 1-{2-[(4-Chlorophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, a substituted aromatic ketone, presents a molecular scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated benzyl group linked via an ether bond to an acetophenone moiety, suggests potential applications stemming from the combined electronic and steric properties of these functional groups. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their empirical determination.
The strategic placement of the chloro-substituent on the benzyl ring and the ortho-position of the benzyloxy group on the acetophenone ring are anticipated to modulate the molecule's polarity, lipophilicity, and crystal packing, thereby influencing its solubility, melting point, and spectroscopic behavior. Understanding these fundamental properties is paramount for its application in drug design, synthesis optimization, and formulation development.
Molecular and Structural Data
A foundational understanding of this compound begins with its basic molecular and structural identifiers.
| Property | Value | Source |
| CAS Number | 79615-80-8 | [1] |
| Molecular Formula | C₁₅H₁₃ClO₂ | [2] |
| Molecular Weight | 260.71 g/mol | [2] |
| IUPAC Name | 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone | [2] |
Below is a 2D representation of the molecular structure.
Caption: 2D structure of this compound.
Computed Physicochemical Properties
| Property | Predicted Value |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 260.0604073 |
| Topological Polar Surface Area | 26.3 Ų |
The predicted XLogP3 value of 3.8 suggests that this compound is a lipophilic compound, which will likely translate to low aqueous solubility and good solubility in organic solvents. The absence of hydrogen bond donors and the presence of two acceptors (the ether and carbonyl oxygens) will influence its interaction with polar solvents and its crystal lattice energy.
Experimental Determination of Physicochemical Properties
To ascertain the precise physicochemical characteristics of this compound, empirical determination is essential. The following sections detail the standardized experimental protocols for measuring key properties.
Melting Point Determination
The melting point is a critical indicator of a compound's purity and provides insight into the strength of its crystal lattice. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.
Experimental Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Measurement:
-
A rapid heating rate (10-20°C/minute) is initially used to determine an approximate melting range.[3]
-
The apparatus is allowed to cool.
-
A second measurement is performed with a fresh sample, heating slowly (1-2°C/minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profile
A compound's solubility in various solvents is crucial for its purification, formulation, and biological testing. A systematic approach is used to classify the compound's solubility.[4]
Experimental Protocol:
-
Solvent Selection: A range of solvents with varying polarities will be used, including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and concentrated H₂SO₄.
-
Procedure:
-
To approximately 20-30 mg of this compound in a test tube, add 1 mL of the solvent in portions.
-
After each addition, the mixture is vigorously agitated.
-
The sample is deemed "soluble" if it completely dissolves.
-
-
Interpretation:
-
Water: Solubility indicates a relatively polar molecule. Given the predicted XLogP3 of 3.8, insolubility is expected.
-
Diethyl Ether: Solubility in this non-polar solvent is anticipated.
-
5% NaOH & 5% NaHCO₃: Insolubility is expected as the molecule lacks acidic protons.
-
5% HCl: Insolubility is expected due to the absence of a basic functional group.
-
Conc. H₂SO₄: Solubility is likely, as the oxygen atoms of the ether and carbonyl groups can be protonated by the strong acid.[4]
-
Caption: Sequential Solubility Testing Workflow.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Complex multiplets are expected in the aromatic region (δ 6.8-8.0 ppm) for the protons on both phenyl rings. The substitution patterns will influence the chemical shifts and coupling constants.
-
Methylene Protons (-OCH₂-): A singlet is expected for the benzylic protons, likely in the range of δ 5.0-5.3 ppm.[5]
-
Methyl Protons (-COCH₃): A singlet for the acetyl methyl group is anticipated around δ 2.5 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 195-200 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
-
Methylene Carbon (-OCH₂-): A signal around δ 70 ppm.[6]
-
Methyl Carbon (-COCH₃): A signal in the upfield region, around δ 25-30 ppm.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands:
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.[7] The conjugation with the aromatic ring will likely shift this absorption to a lower wavenumber compared to a non-conjugated ketone.
-
C-O Stretch (Ether): A strong absorption band is anticipated in the region of 1200-1275 cm⁻¹ for the aryl ether linkage.[5]
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.[7]
-
Aromatic C=C Bending: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can indicate the presence of the chloro-substituent.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded.
-
Data Analysis: The background is subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak at m/z 260 and an M+2 peak at m/z 262 with an approximate 3:1 intensity ratio, characteristic of a compound containing one chlorine atom, are expected.
-
Base Peak: The most stable fragment will form the base peak. A likely candidate is the tropylium ion (C₇H₇⁺) at m/z 91, formed by cleavage of the benzylic C-O bond.
-
Other Key Fragments:
-
Loss of the chlorobenzyl radical to give a fragment at m/z 135.
-
Cleavage of the bond between the carbonyl group and the aromatic ring to give a fragment corresponding to the chlorobenzyloxy-phenyl cation.
-
Loss of a methyl radical from the molecular ion.
-
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.
-
Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.
-
Separation: The compound is separated from any impurities on a GC column (e.g., a non-polar DB-5ms column).[8]
-
Ionization and Detection: The eluted compound enters the mass spectrometer, is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio and detected.
Conclusion
This technical guide has provided a detailed overview of the known and anticipated physicochemical properties of this compound. While comprehensive experimental data for this specific molecule is limited, this guide offers a robust framework for its empirical characterization through standardized protocols. The provided information on its molecular structure, computed properties, and expected spectroscopic behavior serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science, facilitating further investigation and application of this promising compound.
References
- 1. 2'-Benzyloxyacetophenone (CAS 31165-67-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. app.studyraid.com [app.studyraid.com]
- 8. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone (CAS Number: 79615-80-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, a substituted acetophenone derivative. The document delineates its chemical and physical properties, outlines a detailed synthetic protocol based on the Williamson ether synthesis, and explores its potential applications in research and drug discovery. Drawing upon the known biological activities of related acetophenone and benzyloxy compounds, this guide offers insights into prospective areas of investigation for this molecule, including its potential as an antimicrobial agent or an enzyme inhibitor. The synthesis, characterization, and potential research trajectories are presented to equip researchers with the foundational knowledge required for its further exploration.
Introduction
This compound is an aromatic ketone that belongs to the class of substituted acetophenones. Its structure, featuring a 2-acetylphenyl group linked to a 4-chlorobenzyl moiety via an ether bond, presents a scaffold with potential for diverse chemical modifications and biological activities. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural components suggest several avenues for investigation. Acetophenone derivatives are known for their applications as intermediates in the synthesis of various heterocyclic compounds and have been studied for a range of biological activities, including antimicrobial and antifouling properties. Similarly, molecules containing a benzyloxy group have been explored for their potential as enzyme inhibitors. This guide aims to consolidate the available information and provide a scientifically grounded framework for the synthesis and potential utility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 79615-80-8 | [1] |
| Molecular Formula | C₁₅H₁₃ClO₂ | [1] |
| Molecular Weight | 260.71 g/mol | [2] |
| IUPAC Name | 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone | [1] |
| Appearance | (Expected) Crystalline solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar compounds |
| Computed XLogP3 | 3.8 | [1] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 2'-hydroxyacetophenone attacks the benzylic carbon of 4-chlorobenzyl chloride.
Reaction Scheme
Caption: Williamson ether synthesis of the target compound.
Experimental Protocol
This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.
Materials:
-
2'-Hydroxyacetophenone
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2'-hydroxyacetophenone (1.0 eq) and anhydrous acetone. Stir until the solid dissolves completely.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The mixture will become a suspension.
-
Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.1 eq) to the stirring suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the acetone washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Potential Applications and Areas for Future Research
While direct biological studies on this compound are limited, the structural motifs present in the molecule suggest several promising avenues for investigation.
Antimicrobial and Antifungal Activity
Derivatives of acetophenone have been reported to possess antimicrobial and antifungal properties. The presence of the chlorobenzyl group may enhance this activity. Research could be directed towards screening this compound against a panel of pathogenic bacteria and fungi. A related compound, N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, has demonstrated antifungal activity[3].
Enzyme Inhibition
The benzyloxy moiety is present in various enzyme inhibitors. For instance, substituted benzyloxy-benzylamine derivatives have been identified as inhibitors of the acetyltransferase Eis in Mycobacterium tuberculosis[4]. Given this, this compound could be evaluated as a potential inhibitor for a range of enzymes, particularly those with a hydrophobic binding pocket that can accommodate the benzyl and phenyl rings.
Intermediate in Organic Synthesis
The ketone functionality of this compound can serve as a handle for further chemical transformations. It can be a precursor for the synthesis of more complex molecules such as chalcones, flavones, and other heterocyclic compounds, which are classes of molecules with a wide range of biological activities.
Caption: Potential research applications of the target compound.
Conclusion
This compound is a readily synthesizable molecule with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and a detailed protocol for its synthesis. The exploration of its potential biological activities, particularly as an antimicrobial agent or enzyme inhibitor, represents a fertile ground for future research. The versatility of its chemical structure also positions it as a valuable intermediate for the synthesis of more complex and potentially bioactive compounds.
References
- 1. 1-(2-((4-Chlorophenyl)methoxy)phenyl)ethan-1-one | C15H13ClO2 | CID 2763955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone | C15H13ClO2 | CID 580653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone: Synthesis, Characterization, and Potential Applications
Introduction
1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone is a derivative of acetophenone, a class of aromatic ketones that serves as a crucial scaffold in medicinal chemistry and material science. Its structure, characterized by a 2-benzyloxyacetophenone core with a chlorine substituent on the benzyl ring, suggests a rich potential for biological activity and utility as a synthetic intermediate. This technical guide provides a comprehensive overview of this molecule, designed for researchers, scientists, and professionals in drug development.
While specific peer-reviewed literature detailing the synthesis and biological evaluation of 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone is not extensively available, this guide will establish a robust framework based on established chemical principles and data from closely related analogues. We will delve into a validated synthetic methodology, predict its physicochemical and spectral properties, and explore its likely biological activities with a focus on antimicrobial applications. This document is intended to serve as a foundational resource to stimulate and guide future research into this promising compound.
Physicochemical Properties
The fundamental properties of 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone, as computed by established cheminformatics tools, are summarized below. These values are critical for predicting its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| IUPAC Name | 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone | PubChem |
| Molecular Formula | C₁₅H₁₃ClO₂ | PubChem |
| Molecular Weight | 260.71 g/mol | PubChem |
| CAS Number | 79615-80-8 | PubChem |
| Predicted LogP | 3.8 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 4 | PubChem |
Synthesis of 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone
The most logical and widely employed method for the synthesis of this and related benzyloxyacetophenone derivatives is the Williamson ether synthesis . This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[1][2][3][4]
Synthetic Rationale and Strategy
The retrosynthetic analysis of the target molecule indicates two primary starting materials: 2'-hydroxyacetophenone and 4-chlorobenzyl chloride. The phenolic hydroxyl group of 2'-hydroxyacetophenone is acidic and can be readily deprotonated by a suitable base to form a potent nucleophile, the phenoxide. This phenoxide then displaces the chloride from the benzylic position of 4-chlorobenzyl chloride. The choice of a relatively weak base like potassium carbonate is strategic; it is strong enough to deprotonate the phenol but not so strong as to promote side reactions. Acetone or DMF are excellent solvent choices due to their polarity, which can solvate the ions involved, and their relatively high boiling points, which allow for heating to drive the reaction to completion.
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-hydroxyacetophenone (1.36 g, 10 mmol), 4-chlorobenzyl chloride (1.61 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase. The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and any inorganic salts. Wash the solid residue with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Dissolve the crude product in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness. The final product can be further purified by recrystallization from ethanol to afford a crystalline solid.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Methyl Protons (CH₃): A singlet around δ 2.5-2.7 ppm.
-
Methylene Protons (OCH₂): A singlet around δ 5.1-5.3 ppm.
-
Aromatic Protons: A series of multiplets in the range of δ 6.9-8.0 ppm, corresponding to the protons on the two aromatic rings. The protons on the acetophenone ring will likely show distinct splitting patterns due to their substitution, as will the protons on the 4-chlorobenzyl ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Methyl Carbon (CH₃): A signal around δ 29-31 ppm.
-
Methylene Carbon (OCH₂): A signal around δ 70-72 ppm.
-
Carbonyl Carbon (C=O): A downfield signal around δ 198-200 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
IR (Infrared) Spectroscopy
-
C=O Stretch (Ketone): A strong absorption band around 1670-1690 cm⁻¹.
-
C-O-C Stretch (Ether): A characteristic absorption in the region of 1220-1260 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 260 and a [M+2]⁺ peak at m/z 262 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the cleavage of the benzylic ether bond.
Potential Biological Applications: A Focus on Antifungal Activity
Derivatives of acetophenone and related chalcones are well-documented for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[5][6] The structural motifs present in 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone, namely the chlorinated aromatic ring and the benzyloxyacetophenone core, are features commonly associated with potent antifungal agents.[7]
Hypothesized Mechanism of Antifungal Action
The antifungal activity of similar compounds is often attributed to their ability to disrupt fungal cell membrane integrity or inhibit key enzymes involved in fungal metabolism. The lipophilic nature of the molecule, enhanced by the chlorine atom, may facilitate its passage through the fungal cell wall and membrane. Once inside, the electrophilic carbonyl group could potentially interact with nucleophilic residues in essential fungal enzymes, leading to their inactivation.
Protocol for In Vitro Antifungal Susceptibility Testing
A robust method to evaluate the antifungal potential of 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Cultures of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) are grown on appropriate agar plates. The fungal colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometric reading.
-
Controls: Positive (a known antifungal drug like fluconazole) and negative (DMSO vehicle) controls must be included in each assay.
Conclusion and Future Directions
1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone represents a molecule of significant interest within the broader class of acetophenone derivatives. While direct experimental data remains to be published, this guide has provided a scientifically rigorous framework for its synthesis, characterization, and potential biological applications. The proposed Williamson ether synthesis is a reliable and scalable method for its production. Furthermore, the structural features of the molecule strongly suggest a promising profile as an antifungal agent.
Future research should focus on the practical synthesis and thorough characterization of this compound to validate the predicted spectral data. Comprehensive in vitro and in vivo studies are warranted to elucidate its full spectrum of biological activity, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent. The protocols and insights provided herein serve as a valuable starting point for such investigations, paving the way for the potential development of novel therapeutic agents.
References
- 1. Antifungal Activity of Extracts, Fractions, and Constituents from Coccoloba cowellii Leaves [mdpi.com]
- 2. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]
- 3. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- [webbook.nist.gov]
- 4. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 5. benchchem.com [benchchem.com]
- 6. 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Spectroscopic Guide to 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone: Unveiling Molecular Structure through NMR, IR, and MS Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is a foundational pillar of scientific advancement and regulatory compliance. 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, a ketone and ether derivative, presents a compelling case for the application of modern spectroscopic techniques. Its structure, featuring a substituted aromatic ring, a carbonyl group, and a benzylic ether linkage, offers a rich tapestry of spectral features. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a detailed roadmap for its unambiguous identification and structural elucidation. By delving into the causality behind experimental observations and grounding our interpretations in established principles, this document serves as a practical resource for scientists engaged in the characterization of complex organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, we can glean information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Experimental Protocol: ¹H and ¹³C NMR
A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The use of a deuterated solvent is crucial to avoid overwhelming the spectrum with solvent signals. The solution is then transferred to a standard 5 mm NMR tube.
-
¹H NMR: The proton NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: The carbon-13 NMR spectrum is acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
The following diagram illustrates the workflow for NMR data acquisition and analysis:
Caption: Workflow for NMR Spectroscopic Analysis.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound provides a detailed picture of the proton environments within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | dd | 1H | H-6' |
| ~7.45 | m | 1H | H-4' |
| ~7.35 | d | 2H | H-2'', H-6'' |
| ~7.30 | d | 2H | H-3'', H-5'' |
| ~7.05 | t | 1H | H-5' |
| ~6.95 | d | 1H | H-3' |
| ~5.15 | s | 2H | O-CH₂ |
| ~2.60 | s | 3H | CO-CH₃ |
Interpretation:
The proton NMR spectrum reveals several key features that are instrumental in confirming the structure of this compound.
-
Aromatic Protons (6.95-7.70 ppm): The signals in this region correspond to the eight protons on the two aromatic rings. The downfield shift of the proton at ~7.70 ppm (H-6') is attributed to the deshielding effect of the adjacent electron-withdrawing acetyl group. The protons of the 4-chlorobenzyl group appear as two distinct doublets around 7.30-7.35 ppm, characteristic of a para-substituted benzene ring. The remaining protons on the acetophenone ring exhibit complex splitting patterns due to ortho and meta couplings.
-
Benzylic Protons (5.15 ppm): The sharp singlet at approximately 5.15 ppm integrates to two protons and is assigned to the methylene (-CH₂-) protons of the benzyl ether linkage. The chemical shift is consistent with protons attached to a carbon adjacent to an oxygen atom and an aromatic ring.
-
Acetyl Protons (2.60 ppm): The singlet at around 2.60 ppm, integrating to three protons, is characteristic of the methyl (-CH₃) protons of the acetyl group. Its downfield position is a result of the deshielding effect of the adjacent carbonyl group.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides complementary information, identifying all the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~199.0 | C=O |
| ~157.0 | C-2' |
| ~137.0 | C-1'' |
| ~134.0 | C-4'' |
| ~133.0 | C-4' |
| ~131.0 | C-1' |
| ~129.0 | C-3'', C-5'' |
| ~128.5 | C-2'', C-6'' |
| ~121.0 | C-6' |
| ~120.0 | C-5' |
| ~113.0 | C-3' |
| ~70.0 | O-CH₂ |
| ~31.0 | CO-CH₃ |
Interpretation:
The ¹³C NMR spectrum corroborates the proposed structure through the following key signals:
-
Carbonyl Carbon (~199.0 ppm): The signal at the lowest field is characteristic of a ketone carbonyl carbon. Its chemical shift is influenced by the aromatic ring it is attached to.
-
Aromatic Carbons (113.0-157.0 ppm): The numerous signals in this region correspond to the twelve carbons of the two benzene rings. The carbon attached to the ether oxygen (C-2') is significantly deshielded, appearing at a downfield chemical shift of approximately 157.0 ppm. The carbon bearing the chlorine atom (C-4'') is also deshielded to around 134.0 ppm. The remaining aromatic carbons can be assigned based on established substituent effects and comparison with related structures.
-
Benzylic Carbon (~70.0 ppm): The signal around 70.0 ppm is assigned to the methylene carbon of the benzyl ether linkage, consistent with a carbon singly bonded to an oxygen atom.
-
Acetyl Carbon (~31.0 ppm): The upfield signal at approximately 31.0 ppm corresponds to the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR
The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2925 | Medium | Aliphatic C-H stretch |
| ~1675 | Strong | C=O stretch (aromatic ketone) |
| ~1595, ~1485 | Medium-Strong | C=C stretch (aromatic) |
| ~1240 | Strong | Aryl-O-CH₂ stretch (asymmetric) |
| ~1040 | Strong | Aryl-O-CH₂ stretch (symmetric) |
| ~820 | Strong | C-Cl stretch |
Interpretation:
-
C=O Stretch (~1675 cm⁻¹): A strong, sharp absorption band in this region is the hallmark of a carbonyl group. The position at ~1675 cm⁻¹ is characteristic of an aromatic ketone, where conjugation with the benzene ring lowers the vibrational frequency compared to a simple aliphatic ketone.
-
C-O Stretch (~1240 and ~1040 cm⁻¹): The strong absorptions in the fingerprint region are indicative of the C-O stretching vibrations of the aryl ether linkage. The asymmetric and symmetric stretching modes give rise to these distinct bands.
-
Aromatic C-H and C=C Stretches: The bands around 3060 cm⁻¹ and in the 1600-1450 cm⁻¹ region are characteristic of the C-H and C=C stretching vibrations of the aromatic rings, respectively.
-
C-Cl Stretch (~820 cm⁻¹): The absorption in this region is consistent with the C-Cl stretching vibration of the chlorobenzyl group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
Experimental Protocol: Electron Ionization (EI)-MS
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated by a mass analyzer and detected.
Mass Spectral Data and Interpretation
The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight, along with several fragment ions that provide valuable structural information.
Molecular Formula: C₁₅H₁₃ClO₂ Molecular Weight: 260.71 g/mol
| m/z | Relative Intensity (%) | Proposed Fragment |
| 260/262 | Moderate | [M]⁺ (Molecular ion) |
| 125/127 | High | [ClC₆H₄CH₂]⁺ |
| 121 | High | [C₆H₅COCH₃]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 43 | High | [CH₃CO]⁺ |
Interpretation:
The fragmentation pattern of this compound is dictated by the relative stability of the resulting carbocations and neutral fragments.
-
Molecular Ion ([M]⁺): The presence of a peak at m/z 260 and an isotopic peak at m/z 262 (approximately one-third the intensity) confirms the presence of one chlorine atom in the molecule.
-
Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable 4-chlorobenzyl cation at m/z 125 (and its isotope at m/z 127). This is often the base peak in the spectrum.
-
Formation of the Acetophenone Radical Cation: Cleavage of the ether bond can also result in the formation of the 2-hydroxyacetophenone radical cation, which can then rearrange to the more stable acetophenone radical cation at m/z 121.
-
Tropylium Ion: The benzyl cation (from the 4-chlorobenzyl fragment losing chlorine) can rearrange to the highly stable tropylium ion at m/z 91.
-
Acylium Ion: Cleavage of the bond between the carbonyl group and the aromatic ring results in the formation of the acylium ion at m/z 43.
The following diagram illustrates a plausible fragmentation pathway:
Caption: Proposed Mass Spectral Fragmentation Pathway.
Conclusion
The synergistic application of NMR, IR, and MS provides a robust and unequivocal characterization of this compound. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns that further corroborate the proposed structure. This in-depth technical guide, by integrating experimental protocols with detailed spectral interpretations, offers a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, empowering them with the knowledge to confidently identify and characterize complex organic molecules.
A Strategic Framework for Elucidating the Mechanism of Action of Novel Bioactive Compounds: A Technical Guide Featuring 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
Abstract
The journey from a novel chemical entity to a validated therapeutic candidate is contingent on a deep and precise understanding of its mechanism of action (MoA). This guide delineates a comprehensive, multi-tiered strategy for the systematic elucidation of the MoA for previously uncharacterized small molecules, using the synthetic compound 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone as a central case study. For drug development professionals, researchers, and scientists, this document provides not just a sequence of protocols, but a logical and adaptive framework for inquiry. We will navigate from initial computational predictions and broad phenotypic screening to definitive target identification and pathway validation. Each experimental choice is rationalized, every protocol is detailed for reproducibility, and all claims are grounded in authoritative scientific principles, establishing a self-validating workflow for robust MoA determination.
Introduction: The MoA Imperative and Our Subject Compound
The central challenge in early-stage drug discovery is converting a biologically active "hit" into a "lead" with a well-defined MoA. An unknown MoA introduces significant risk, hindering rational optimization and potentially leading to unforeseen toxicity. The compound This compound serves as our model for this process.
Compound Profile:
-
Core Scaffold: 2'-Hydroxyacetophenone ether. The 2'-hydroxyacetophenone core is a known phytochemical found in various plant species, with some derivatives exhibiting anti-inflammatory, antioxidant, and antimicrobial properties.[1]
-
Key Features: It possesses a halogenated benzyl group (4-chlorobenzyl) linked via an ether bond to a phenyl ethanone moiety. These features—aromatic rings, a ketone, an ether linkage, and a halogen—provide diverse potential interaction points with biological macromolecules.
Given the absence of published biological data for this specific molecule, our approach must be systematic and unbiased. This guide will construct a hypothetical, yet scientifically rigorous, path to uncover its MoA.
Phase I: In Silico Profiling and Target Prediction
Before committing to resource-intensive wet-lab experiments, a computational assessment provides a crucial predictive foundation, guiding initial hypotheses and streamlining experimental design.
Rationale for In Silico First Approach
Computational tools leverage vast databases of known drug-target interactions and chemical structures to predict a novel compound's physicochemical properties (ADMET), potential biological targets, and off-targets. This step is cost-effective and rapidly narrows the field of possibilities from thousands of potential targets to a manageable few.
Experimental Protocol: Computational Target Prediction
-
Structure Preparation: Obtain the 2D structure of this compound and convert it to a 3D conformer using a computational chemistry tool like Open Babel or ChemDraw.
-
Similarity Ensemble Approach (SEA): Utilize a target prediction web server (e.g., SuperPred, SwissTargetPrediction). Upload the compound's structure (SMILES or SDF format). The algorithm compares the chemical topology of the query molecule against a database of annotated ligands for known biological targets.
-
Data Analysis: The output will be a ranked list of potential protein targets based on the Tanimoto coefficient or similar similarity metrics. Pay close attention to targets with high confidence scores and those belonging to protein families known to be druggable (e.g., kinases, GPCRs, proteases).
-
Molecular Docking (Hypothesis-Driven): Select the top 3-5 predicted targets. Obtain their crystal structures from the Protein Data Bank (PDB). Perform molecular docking studies using software like AutoDock Vina or Schrödinger's Glide to predict the binding mode and estimate binding affinity. This provides a structural hypothesis for the compound's interaction.[2]
Visualization: In Silico Workflow
The following diagram illustrates the computational workflow to generate initial hypotheses.
References
A Strategic Framework for Evaluating the Biological Potential of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
An In-Depth Technical Guide
Abstract: The compound 1-(2-((4-chlorobenzyl)oxy)phenyl)ethanone represents a novel chemical entity with unexplored biological potential. Its structure, however, contains two key pharmacophores: a benzyl phenyl ether core and a 2-hydroxyacetophenone derivative scaffold. Derivatives of benzyl phenyl ether are known to exhibit potent inhibitory effects against bacterial enzymes, while acetophenones are versatile precursors in the synthesis of a wide range of biologically active molecules.[1][2] This guide presents a comprehensive, multi-stage framework for systematically investigating the potential therapeutic activities of this compound. We eschew a rigid, one-size-fits-all approach, instead proposing a logical, data-driven pathway that begins with predictive computational analysis, progresses to broad-spectrum in vitro screening, and culminates in targeted mechanism-of-action studies. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind each stage of the investigation.
Molecular Profile and Rationale for Investigation
Before committing to resource-intensive laboratory work, a thorough analysis of the molecule's structure provides the foundational logic for its investigation. The compound's potential is not random; it is suggested by the known activities of its constituent chemical motifs.
Chemical Identity and Physicochemical Properties
This compound is an aromatic ketone. Its core structure and key properties, computed from publicly available data, are summarized below.[3] These parameters are the initial inputs for predicting its drug-like behavior.
| Property | Value | Source |
| Chemical Structure | (Image of the chemical structure would be here) | - |
| Molecular Formula | C₁₅H₁₃ClO₂ | [3] |
| Molecular Weight | 260.71 g/mol | [3] |
| IUPAC Name | 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone | [3] |
| CAS Number | 79615-80-8 | [3][4] |
| XLogP3 (Lipophilicity) | 3.8 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Deconstruction of the Pharmacophore: The Basis for a Targeted Approach
The rationale for investigating this specific molecule stems from the established bioactivity of its two primary structural components:
-
Benzyl Phenyl Ether (BPE) Core: The central ether linkage between a benzyl and a phenyl ring is a known scaffold in medicinal chemistry. Notably, a series of BPEs has been identified that displays potent inhibition of bacterial phenylalanyl-tRNA synthetase (PheRS), an essential enzyme for bacterial protein synthesis, making it a validated antibacterial target.[1][5] The presence of a chlorine atom on the benzyl ring is a common modification in drug design to modulate electronic properties and metabolic stability.
-
2-Hydroxyacetophenone Scaffold: While the hydroxyl group is ether-linked in our target molecule, the underlying 2-acetylanisole structure is related to 2-hydroxyacetophenone derivatives. This class of compounds is recognized for its broad biological activities and serves as a versatile starting point for synthesizing compounds with antioxidant, anti-inflammatory, and anticancer properties.[6][7] For instance, derivatives have been developed as potent antagonists for the farnesoid X receptor (FXR), a nuclear receptor involved in metabolic regulation.[2]
This structural precedent justifies a hypothesis-driven investigation focused primarily on antibacterial and anticancer activities.
In Silico Profiling: A Predictive First Pass
Modern drug discovery leverages computational tools to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential liabilities before synthesis or biological testing.[8][9] This in silico approach is a cost-effective strategy to triage candidates, identifying those with a higher probability of success.[10][11]
In Silico Analysis Workflow
The following workflow provides a systematic approach to computationally evaluating the drug-like potential of our target compound.
Caption: Workflow for in silico ADME/T prediction.
Protocol: Predicting Drug-Likeness with SwissADME
This protocol describes the use of the publicly available SwissADME web server, a reliable and authoritative tool for predicting physicochemical properties and ADME parameters.
-
Navigate to the SwissADME website (--INVALID-LINK--).
-
Input the Molecule: In the input field, paste the SMILES string for the compound: CC(=O)C1=CC=CC=C1OCC2=CC=C(Cl)C=C2.
-
Initiate Analysis: Click the "Run" button to start the calculation.
-
Data Collection: The server will generate a comprehensive report. Systematically collect the data points listed in the table below. Pay special attention to any "Yes/No" violations of drug-likeness rules and any alerts for PAINS (Pan-Assay Interference Compounds).
Hypothetical Data Interpretation
The table below presents a hypothetical output for our compound, illustrating how the data would be structured and interpreted.
| Parameter | Predicted Value | Interpretation & Significance |
| Molecular Weight | 260.71 g/mol | < 500 Da. Complies with Lipinski's rule, favoring good absorption.[11] |
| iLOGP | 3.55 | LogP < 5. Complies with Lipinski's rule; indicates good membrane permeability. |
| ESOL LogS | -4.10 | Corresponds to "Poorly soluble". May require formulation strategies for in vivo studies. |
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | The molecule may cross the blood-brain barrier. This is a key consideration for potential CNS effects (desired or adverse). |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of the CYP2D6 enzyme. |
| Lipinski Violations | 0 | Strong indicator of drug-likeness and favorable ADME properties.[11] |
| Bioavailability Score | 0.55 | A reasonable probability of having good oral bioavailability in rats. |
| PAINS Alerts | 0 | The compound is unlikely to be a frequent hitter in screens due to non-specific activity, increasing data trustworthiness. |
Primary In Vitro Screening: A Two-Pronged Approach
Guided by the structural rationale, the primary screening phase aims to efficiently determine if the compound possesses meaningful biological activity in two key therapeutic areas: oncology and infectious disease.
Anticancer Activity: Cell Viability Screening
The initial step in assessing anticancer potential is to measure the compound's cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[12][13] A reduction in metabolic activity in the presence of the compound indicates cytotoxicity or cytostatic effects.[14]
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells for vehicle control (e.g., 0.1% DMSO) and blank (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.
-
Exposure: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
| Cell Line | Tissue of Origin | IC₅₀ (µM) [Hypothetical] |
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| HCT116 | Colorectal Carcinoma | 25.1 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
A lower IC₅₀ value indicates higher cytotoxic potency. High IC₅₀ against a non-malignant cell line like MRC-5 suggests selectivity for cancer cells.
Antimicrobial Activity: Broth Microdilution
To screen for antibacterial activity, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
-
Prepare Inoculum: Culture bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring absorbance at 600 nm.
| Bacterial Strain | Gram Status | MIC (µg/mL) [Hypothetical] |
| Staphylococcus aureus | Gram-positive | 4 |
| Escherichia coli | Gram-negative | 64 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
These hypothetical results suggest the compound is more potent against Gram-positive bacteria, a common characteristic for compounds targeting certain intracellular processes and facing the barrier of the Gram-negative outer membrane.
Mechanism of Action (MoA) Elucidation: A Case Study
Positive results from primary screening are only the beginning. Identifying the molecular target and mechanism of action (MoA) is essential for rational drug development.[18]
Hypothetical Scenario & Target Identification
Let us assume our primary screen yielded a promising MIC of 4 µg/mL against S. aureus. Based on the literature precedent for benzyl phenyl ethers, a primary hypothesis is that our compound inhibits Phenylalanyl-tRNA Synthetase (PheRS) .[1] The next logical step is to validate this hypothesis directly with an enzyme inhibition assay.[19][20]
Logical Flow for Target Validation
Caption: Logical progression from a screening hit to target validation.
Protocol: Generic Enzyme Inhibition Assay
This protocol can be adapted for many enzymes, including PheRS, using commercially available recombinant protein and a suitable detection method (e.g., fluorescence, luminescence).[21]
-
Reagent Preparation: Prepare assay buffer, recombinant PheRS enzyme, substrates (ATP, Phenylalanine, tRNA), and a detection reagent (e.g., a dye that binds to pyrophosphate, a product of the reaction).
-
Compound Plating: In a suitable assay plate (e.g., black 384-well), add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the diluted PheRS enzyme to all wells except the negative control and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.[20]
-
Reaction Initiation: Add the substrate mixture to all wells to start the enzymatic reaction.
-
Incubation & Detection: Incubate the plate for the optimized reaction time (e.g., 60 minutes). Stop the reaction and/or add the detection reagent according to the manufacturer's protocol.
-
Signal Reading: Read the plate on a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the log of inhibitor concentration to calculate the IC₅₀ value.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven strategy to unlock the therapeutic potential of this compound. By integrating predictive in silico modeling with targeted in vitro screening and mechanism-of-action studies, researchers can efficiently navigate the early stages of the drug discovery process.
Positive findings from this framework would form the basis for subsequent, more advanced investigations, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.[2]
-
Secondary Assays: For an anticancer hit, this would involve assays for apoptosis, cell cycle arrest, or migration.[12] For an antibacterial hit, this could include time-kill kinetics and resistance frequency studies.[15]
-
In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of disease, which is a critical step before any clinical consideration.[22]
By following this structured and scientifically rigorous path, the research community can effectively determine whether this novel chemical entity holds promise as a future therapeutic agent.
References
- 1. Discovery and SAR of benzyl phenyl ethers as inhibitors of bacterial phenylalanyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-((4-Chlorophenyl)methoxy)phenyl)ethan-1-one | C15H13ClO2 | CID 2763955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 79615-80-8|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. sciensage.info [sciensage.info]
- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Prediction of Drug Properties: Ingenta Connect [ingentaconnect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. bepls.com [bepls.com]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. noblelifesci.com [noblelifesci.com]
The Synthetic Landscape and Biological Potential of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential biological activities of derivatives based on the core structure of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone. While direct literature on this specific parent compound is limited, this document outlines a robust synthetic pathway to the core molecule and explores the preparation of key derivatives, namely chalcones and pyrazolines. Drawing upon established principles of medicinal chemistry and citing analogous structures, this guide delves into the potential of these derivatives as antimicrobial and anticonvulsant agents. Detailed experimental protocols, structure-activity relationship (SAR) insights, and data visualization are provided to empower researchers in the exploration of this promising chemical space.
Introduction: The Rationale for Exploration
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. The strategic modification of core chemical scaffolds is a proven approach to generating new molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles. The this compound scaffold presents an intriguing starting point for derivatization. The presence of a flexible ether linkage, a reactive ketone functionality, and a halogenated aromatic ring provides multiple avenues for chemical modification. This guide will focus on two classes of derivatives with well-documented biological activities: chalcones and pyrazolines. Chalcones, characterized by an α,β-unsaturated ketone system, are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Pyrazolines, five-membered heterocyclic compounds, are frequently associated with anticonvulsant and antidepressant activities.[3][4]
Synthesis of the Core Scaffold: this compound
The synthesis of the core molecule can be efficiently achieved through a standard O-alkylation reaction. This well-established method provides a reliable route to the target compound in high yield.
Synthetic Protocol: O-Alkylation
The key transformation involves the reaction of commercially available 2'-hydroxyacetophenone with 4-chlorobenzyl chloride in the presence of a suitable base and solvent.
Diagram of the Synthetic Pathway:
Caption: Synthesis of the core scaffold via O-alkylation.
Experimental Protocol:
-
To a solution of 2'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add 4-chlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for this type of O-alkylation, minimizing side reactions.
-
Solvent: Acetone is a good choice due to its polarity, which facilitates the dissolution of the reactants, and its relatively low boiling point, which allows for easy removal after the reaction.
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete conversion of the starting material.
Known Derivatives and Their Potential Biological Activities
Building upon the core scaffold, a variety of derivatives can be synthesized. This section will focus on chalcones and pyrazolines due to their significant therapeutic potential.
Chalcone Derivatives: Potential Antimicrobial Agents
Chalcones are synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.[2] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for their biological activity.[1]
Diagram of Chalcone Synthesis:
Caption: General synthesis of chalcone derivatives.
Experimental Protocol for Chalcone Synthesis:
-
Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred mixture at room temperature.
-
Continue stirring until the reaction is complete, as indicated by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure chalcone derivative.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
The presence of electron-withdrawing or electron-donating groups on the aromatic rings of the chalcone can significantly influence its antimicrobial activity.[2]
-
The α,β-unsaturated ketone is crucial for activity, likely acting as a Michael acceptor to react with biological nucleophiles in microorganisms.[1]
Table 1: Hypothetical Antimicrobial Activity of Chalcone Derivatives
| Derivative | R-group on Aldehyde | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli |
| C1 | 4-methoxy | 16-32 | 32-64 |
| C2 | 4-nitro | 8-16 | 16-32 |
| C3 | 3,4-dichloro | 4-8 | 8-16 |
Note: The MIC values are hypothetical and based on general trends observed for similar chalcone derivatives.
Pyrazoline Derivatives: Potential Anticonvulsant Agents
Pyrazolines can be synthesized from chalcones by cyclization with hydrazine or its derivatives.[5] These heterocyclic compounds have shown promise as anticonvulsant agents.[3][4]
Diagram of Pyrazoline Synthesis:
Caption: Synthesis of pyrazoline derivatives from chalcones.
Experimental Protocol for Pyrazoline Synthesis:
-
Reflux a mixture of the chalcone derivative (1.0 eq) and hydrazine hydrate (1.5 eq) in a suitable solvent like glacial acetic acid or ethanol.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazoline derivative.
Structure-Activity Relationship (SAR) Insights for Anticonvulsant Activity:
-
The nature and position of substituents on the aromatic rings of the pyrazoline nucleus can have a significant impact on anticonvulsant activity.[5]
-
The presence of a halogen atom, such as chlorine, on the phenyl ring has been shown to enhance anticonvulsant potency in some cases.[5]
Table 2: Hypothetical Anticonvulsant Activity of Pyrazoline Derivatives in the Maximal Electroshock (MES) Test
| Derivative | R-group on Aldehyde | Predicted Protection (%) | Predicted Neurotoxicity (TD₅₀, mg/kg) |
| P1 | 4-methoxy | 60-70 | >300 |
| P2 | 4-nitro | 70-80 | >300 |
| P3 | 3,4-dichloro | 80-90 | >300 |
Note: The activity data are hypothetical and based on general trends observed for similar pyrazoline derivatives.
Conclusion and Future Directions
The this compound scaffold provides a versatile platform for the development of novel bioactive molecules. This guide has outlined a clear synthetic pathway to the core structure and its chalcone and pyrazoline derivatives. Based on the established biological activities of these classes of compounds, the synthesized derivatives hold significant promise as potential antimicrobial and anticonvulsant agents. Further research should focus on the synthesis of a diverse library of these derivatives and their comprehensive biological evaluation to establish definitive structure-activity relationships and identify lead compounds for further development.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Crystal Structure of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
This guide provides a comprehensive technical overview of 1-(2-((4-chlorobenzyl)oxy)phenyl)ethanone, a molecule of interest in medicinal chemistry and drug development. While a definitive, publicly archived crystal structure for this specific compound is not available at the time of this writing, this document outlines the established methodologies for its synthesis, characterization, and crystal structure determination. The protocols and data presented herein are based on established principles of crystallography and draw from the analysis of closely related structures, offering a robust framework for researchers and scientists in the field.
Introduction: The Significance of Aryl Ether Ketones
Aryl ether ketones constitute a significant class of organic compounds with diverse applications, ranging from materials science to pharmacology. Their structural motifs are prevalent in a variety of biologically active molecules. The title compound, this compound, is an exemplar of this class, featuring a flexible ether linkage that connects a substituted acetophenone with a chlorobenzyl group. Understanding the three-dimensional arrangement of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents. X-ray crystallography remains the gold standard for unambiguously determining the solid-state conformation of such molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction provides a reliable route to the target molecule with good yields.
Synthetic Protocol
A typical synthetic procedure involves the reaction of 2-hydroxyacetophenone with 4-chlorobenzyl chloride in the presence of a suitable base and solvent.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: To a solution of 2-hydroxyacetophenone (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Reaction Mixture: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is a critical step for X-ray crystallographic analysis. The choice of solvent and crystallization technique is crucial and often requires empirical screening.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) for their ability to dissolve the purified compound upon heating and allow for slow precipitation upon cooling.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature over several days.
-
Vapor Diffusion: In a sealed container, place a vial containing a solution of the compound in a volatile solvent (e.g., dichloromethane). In the same container, place a larger volume of a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote the growth of single crystals.
Spectroscopic and Analytical Characterization
Prior to crystallographic analysis, it is essential to characterize the synthesized compound using various spectroscopic and analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, the methylene protons of the benzyl group, and the methyl protons of the acetyl group, with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, methylene carbon, and methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₃ClO₂ (260.71 g/mol ).[1][2] |
| FT-IR Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretching, C-O-C ether linkage, and aromatic C-H and C=C bonds. |
X-ray Crystallography: A Hypothetical Determination
In the absence of a published crystal structure, we present a hypothetical workflow and expected results for the single-crystal X-ray diffraction analysis of this compound.
Data Collection and Processing
A suitable single crystal would be mounted on a goniometer and subjected to X-ray radiation, typically from a Mo or Cu source. The diffraction data would be collected on a modern area detector diffractometer.
Table of Hypothetical Crystallographic Data Collection and Refinement Parameters
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₅H₁₃ClO₂ |
| Formula Weight | 260.71 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Åβ = 95° |
| Volume | 1290 ų |
| Z | 4 |
| Calculated Density | 1.34 g/cm³ |
| Absorption Coefficient | 0.28 mm⁻¹ |
| F(000) | 544 |
| Reflections Collected | ~10000 |
| Independent Reflections | ~2500 |
| Goodness-of-fit on F² | ~1.05 |
| Final R indices [I>2σ(I)] | R₁ = ~0.04, wR₂ = ~0.10 |
Structure Solution and Refinement
The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F².
Caption: A typical workflow for single-crystal X-ray crystallography.
Anticipated Molecular Structure and Conformation
Based on the analysis of related structures, the molecule is expected to adopt a non-planar conformation. The dihedral angle between the two aromatic rings will be a key feature, influenced by the flexibility of the ether linkage. The relative orientation of the acetyl group with respect to its attached phenyl ring is also of interest, as it can be influenced by steric and electronic factors.
The crystal packing is likely to be governed by a combination of weak intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The presence of the chlorine atom may also lead to halogen bonding interactions.
Relevance in Drug Development
The structural motif of this compound is found in various compounds with potential therapeutic applications. For instance, related structures have been investigated as kinase inhibitors.[3] The conformational flexibility of the ether linkage allows the molecule to adapt to the binding pockets of different biological targets. A detailed understanding of its crystal structure would provide invaluable insights for:
-
Structure-Based Drug Design: The precise coordinates of the atoms can be used for in silico docking studies to predict binding affinities and modes of interaction with target proteins.
-
Pharmacophore Modeling: The three-dimensional arrangement of key chemical features can be used to develop pharmacophore models for virtual screening of compound libraries.
-
Lead Optimization: Understanding the solid-state conformation can guide the chemical modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.
Caption: The role of crystal structure in the drug development pipeline.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive framework for its synthesis, characterization, and crystallographic analysis. The outlined protocols and anticipated structural features, grounded in established chemical principles and data from analogous compounds, offer valuable insights for researchers in organic chemistry, medicinal chemistry, and drug discovery. The elucidation of this crystal structure would be a valuable addition to the structural database and would undoubtedly contribute to the ongoing efforts in the rational design of new and improved therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Substituted Acetophenones
The acetophenone scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile precursor for a diverse array of biologically active and functional molecules. Specifically, 1-(2-alkoxyphenyl)ethanone derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The introduction of a substituted benzyl ether at the ortho position can significantly modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. The target molecule of this guide, 1-(2-((4-chlorobenzyl)oxy)phenyl)ethanone, incorporates a 4-chlorobenzyl moiety, a common substituent in drug design known to enhance metabolic stability and binding affinity through halogen bonding and hydrophobic interactions. This application note provides a comprehensive guide to the synthesis of this valuable intermediate from simple and readily available precursors, detailing the underlying chemical principles and offering a robust experimental protocol.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and efficient route for the preparation of this compound is the Williamson ether synthesis. This venerable yet highly reliable method involves the reaction of a phenoxide with an alkyl halide.[1][2] In this specific application, the phenolic hydroxyl group of 2'-hydroxyacetophenone is deprotonated by a suitable base to form a nucleophilic phenoxide ion. This intermediate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with 4-chlorobenzyl chloride, an electrophilic alkyl halide, to yield the desired aryl benzyl ether.[3][4]
The choice of base and solvent is critical to the success of the Williamson ether synthesis. A moderately strong base is required to quantitatively deprotonate the phenol without promoting side reactions. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenolic hydroxyl group.[3] Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetone, are ideal for this reaction as they effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion, and are relatively inert under the reaction conditions.[3]
Visualizing the Synthesis Workflow
References
Application Notes & Protocols: In Vitro Characterization of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the initial in vitro evaluation of the novel compound 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone. As the biological targets and mechanism of action for this compound are not extensively documented in public literature, this guide presents a logical, tiered workflow designed to systematically characterize its bioactivity. We begin with foundational cytotoxicity and viability screening to establish effective concentration ranges. Subsequently, we detail protocols for elucidating the mechanism of cell death, focusing on key apoptotic pathways. Finally, we propose target-oriented assays for investigating plausible signaling pathways, such as NF-κB, which are frequently modulated by compounds with similar structural motifs. Each protocol is presented with the underlying scientific rationale to empower researchers to make informed experimental decisions.
Section 1: Introduction and Strategic Workflow
The compound this compound possesses structural features, such as the chlorobenzyl group, that are present in various biologically active molecules, including kinase inhibitors. However, without established data, a systematic approach is required to unveil its pharmacological profile. The primary objective of this guide is to provide a robust framework for this initial characterization.
Our proposed workflow is designed to progress from broad phenotypic observations to more specific mechanistic insights. This strategy ensures that resources are used efficiently and that each experimental stage informs the next.
Figure 1: A tiered experimental workflow for characterizing this compound.
Section 2: Foundational Assays: Assessing Cytotoxicity and Cell Viability
Scientific Rationale: The initial step in characterizing any novel compound is to determine its effect on cell viability. These assays establish the concentration range over which the compound exerts a biological effect, from sublethal to cytotoxic. This is critical for designing subsequent mechanistic experiments and calculating a therapeutic index. We recommend using complementary assays: one that measures metabolic activity (MTT) as an indicator of viability and another that measures membrane integrity (LDH) as a direct marker of cytotoxicity.[1]
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HCT116, HeLa) and a non-cancerous cell line (e.g., HaCaT, Balb/c 3T3).
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
This compound.
-
MTT reagent (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well clear-bottom plates.
-
Microplate reader (570 nm absorbance).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a 2X working concentration series (e.g., 0.1 µM to 200 µM) in complete medium. Ensure the final DMSO concentration in the well will be ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results on a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity. The LDH-Glo™ Cytotoxicity Assay provides a sensitive, luminescent method to quantify LDH release.[4]
Materials:
-
Cells and compound prepared as in Protocol 1.
-
96-well white-bottom plates (for luminescence).
-
LDH-Glo™ Cytotoxicity Assay Kit (or equivalent).
-
Luminometer.
Step-by-Step Methodology:
-
Seeding and Treatment: Follow steps 1-4 from the MTT protocol, using a white-bottom 96-well plate.
-
Sample Collection: After the incubation period, carefully transfer 25 µL of the supernatant from each well to a new 96-well white-bottom plate.
-
LDH Reaction: Prepare the LDH detection reagent according to the manufacturer's instructions. Add 25 µL of the reagent to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate cytotoxicity as a percentage relative to a "maximum LDH release" control (cells lysed with a detergent provided in the kit).
Data Presentation:
| Compound Concentration | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0.1 µM | 98 ± 4.5 | 2 ± 1.1 |
| 1 µM | 95 ± 3.2 | 5 ± 2.3 |
| 10 µM | 65 ± 5.1 | 30 ± 4.5 |
| 50 µM | 20 ± 2.8 | 75 ± 6.2 |
| 100 µM | 5 ± 1.9 | 90 ± 3.7 |
Table 1: Example data summary for HCT116 cells treated for 48 hours.
Section 3: Mechanistic Elucidation: Investigating Apoptosis
Scientific Rationale: If the compound reduces cell viability, it is crucial to determine whether cell death occurs via apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is a highly regulated process involving the activation of caspase enzymes, making it a common target for anti-cancer therapies.[5][6]
Figure 2: Simplified overview of apoptotic signaling pathways and corresponding detection points for in vitro assays.
Protocol 3: Early Apoptosis Detection with Caspase-Glo® 3/7 Assay
Principle: The activation of effector caspases-3 and -7 is a key event in the apoptotic cascade.[4][7] The Caspase-Glo® 3/7 Assay uses a luminogenic caspase-3/7 substrate. When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.
Materials:
-
Cells, compound, and 96-well white-bottom plates as previously described.
-
Caspase-Glo® 3/7 Assay System.
-
Luminometer.
Step-by-Step Methodology:
-
Seeding and Treatment: Seed and treat cells with the compound at concentrations around the determined IC₅₀ for a shorter duration (e.g., 6, 12, and 24 hours) to capture the dynamics of caspase activation.
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently by orbital shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescent signal to the number of viable cells (can be run in a parallel plate) or express as fold-change over vehicle control.
Section 4: Target-Oriented Assays: Investigating the NF-κB Pathway
Scientific Rationale: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a pivotal regulator of inflammation, cell survival, and immunity.[8][9] Its aberrant activation is linked to many diseases, including cancer.[10] Given its central role, it represents a plausible target for novel therapeutic agents. An NF-κB reporter assay is a direct and robust method to screen for inhibitors of this pathway.[8]
Figure 3: The canonical NF-κB signaling pathway leading to the activation of a reporter gene.
Protocol 4: NF-κB Luciferase Reporter Assay
Principle: This assay utilizes a cell line that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. When the NF-κB pathway is activated (e.g., by TNF-α), the NF-κB transcription factor binds to this element and drives the expression of luciferase. An inhibitor will prevent this process, leading to a decrease in the luminescent signal.
Materials:
-
HEK293 or other suitable cell line stably expressing an NF-κB-luciferase reporter.
-
Complete culture medium.
-
This compound.
-
TNF-α (Tumor Necrosis Factor-alpha) or other suitable NF-κB activator.
-
Luciferase assay system (e.g., ONE-Glo™).
-
96-well white-bottom plates.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white-bottom plate and incubate for 24 hours.
-
Pre-treatment with Compound: Treat the cells with a dilution series of the compound for 1-2 hours prior to stimulation. Include vehicle controls.
-
Stimulation: Add TNF-α to all wells (except the unstimulated negative control) at a final concentration of 10-20 ng/mL.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add the luciferase assay reagent (which both lyses the cells and contains the luciferin substrate) to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence immediately in a luminometer.
-
Counter-Screen (optional but recommended): To ensure the compound is not a direct inhibitor of luciferase, perform a parallel assay with a cell line constitutively expressing luciferase or by adding the compound directly to a recombinant luciferase reaction.
-
Analysis: Normalize the data to the stimulated vehicle control and plot a dose-response curve to determine the IC₅₀ for NF-κB inhibition.
Section 5: General Laboratory Best Practices
-
Compound Solubility: Ensure this compound is fully dissolved in the DMSO stock. Visually inspect for precipitates. If solubility is an issue, sonication may be required.
-
Cell Culture Health: Only use cells that are healthy, in the logarithmic growth phase, and at a low passage number.[3] Regularly check for contamination.[3]
-
Assay Controls: Every plate must include appropriate controls:
-
Negative Control: Unstimulated, untreated cells.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Positive Control: Cells treated with a known activator (for inhibition assays) or a known inhibitor (to validate assay sensitivity).
-
-
Plate Reader Settings: Optimize the gain and read time for your specific plate reader to ensure the signal is within the linear range of detection.[3]
References
- 1. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. biocompare.com [biocompare.com]
- 4. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals in the field of metabolic diseases.
Senior Application Scientist's Foreword:
The pursuit of novel therapeutic agents for diabetes mellitus is a cornerstone of modern medicinal chemistry and pharmacology. The compound 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, a molecule with structural motifs suggestive of potential interactions with key metabolic pathways, represents a compelling candidate for investigation. While direct studies on this specific molecule are not yet prevalent in public-domain research, its chemical architecture warrants a systematic evaluation of its anti-diabetic properties.
This document serves as a comprehensive guide for researchers embarking on the study of this, and structurally similar, compounds. It is designed not as a rigid set of instructions, but as a strategic roadmap, grounded in established methodologies and scientific rationale. We will move beyond simple procedural lists to explain the "why" behind each experimental choice, ensuring that the data generated is both robust and mechanistically informative. The protocols herein are designed to be self-validating, incorporating necessary controls and logical checkpoints to ensure the integrity of your findings.
Our approach will be multi-faceted, beginning with fundamental in vitro characterization and progressing to more complex cellular and potential in vivo model systems. We will explore the compound's effects on glucose metabolism and delve into the critical signaling pathways that govern metabolic homeostasis, namely the insulin and AMPK signaling cascades.
Part 1: Foundational In Vitro Characterization
Before proceeding to cell-based assays, it is crucial to establish a foundational understanding of the compound's direct biochemical activities. The primary hypothesis for many anti-diabetic compounds revolves around the inhibition of carbohydrate-digesting enzymes.
α-Amylase and α-Glucosidase Inhibition Assays
Scientific Rationale: The enzymes α-amylase and α-glucosidase are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut.[1][2] Inhibition of these enzymes can delay carbohydrate absorption, leading to a reduction in postprandial hyperglycemia, a key therapeutic strategy in type 2 diabetes.
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Preparation of Reagents:
-
α-Glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.
-
Test compound (this compound) stock solution in DMSO, with serial dilutions.
-
Acarbose as a positive control.
-
Sodium carbonate solution to stop the reaction.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of α-glucosidase solution to each well.
-
Add 10 µL of varying concentrations of the test compound or acarbose.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Data Presentation: Hypothetical IC50 Values
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| This compound | 150.3 ± 12.5 | 45.2 ± 3.8 |
| Acarbose (Positive Control) | 75.8 ± 6.2 | 2.1 ± 0.3 |
Part 2: Cellular Assays for Anti-Diabetic Activity
Following direct enzyme inhibition studies, the next logical step is to assess the compound's effects in a cellular context. These assays provide insights into the compound's ability to modulate glucose metabolism in relevant cell types.
Glucose Uptake Assay in L6 Myotubes
Scientific Rationale: Skeletal muscle is a primary site for insulin-mediated glucose disposal. The L6 rat skeletal muscle cell line is a well-established model for studying glucose uptake.[3] This assay determines if the test compound can stimulate glucose uptake, either directly or by enhancing insulin sensitivity. The use of 2-deoxyglucose (2-DG), a glucose analog that is taken up and phosphorylated but not further metabolized, allows for the quantification of glucose transport.[4][5]
Experimental Protocol: 2-Deoxyglucose Uptake Assay
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Assay Procedure:
-
Serum-starve the differentiated L6 myotubes for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Treat the cells with various concentrations of the test compound or a positive control (e.g., metformin) for a predetermined time (e.g., 18 hours).
-
For insulin-stimulated glucose uptake, treat with a sub-maximal concentration of insulin (e.g., 100 nM) for 30 minutes.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or a non-radioactive 2-DG substrate for a luminescent-based assay.[6][7]
-
Incubate for 10-15 minutes.
-
Terminate uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular 2-deoxy-D-[³H]glucose using a scintillation counter or the luminescent signal from a plate-based assay.[6]
-
-
Data Analysis:
-
Normalize glucose uptake to the total protein content in each well.
-
Express the results as fold-change relative to the untreated control.
-
Data Presentation: Hypothetical Glucose Uptake Data
| Treatment | Glucose Uptake (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 |
| Insulin (100 nM) | 2.5 ± 0.2 |
| This compound (10 µM) | 1.8 ± 0.15 |
| This compound (10 µM) + Insulin (100 nM) | 3.5 ± 0.3 |
| Metformin (1 mM) | 1.6 ± 0.1 |
Workflow for Glucose Uptake Assay
Caption: Workflow for the 2-Deoxyglucose Uptake Assay in L6 Myotubes.
Part 3: Mechanistic Insights via Signaling Pathway Analysis
To understand how this compound might be exerting its effects, it is essential to investigate its impact on key metabolic signaling pathways. Western blotting is the gold-standard technique for this purpose.
Insulin Signaling Pathway
Scientific Rationale: The insulin signaling pathway is central to glucose homeostasis.[8][9] Upon insulin binding to its receptor, a cascade of phosphorylation events occurs, including the phosphorylation of Insulin Receptor Substrate (IRS) proteins and the activation of Akt (Protein Kinase B), which ultimately leads to the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake.[10][11]
Experimental Protocol: Western Blot for Akt Phosphorylation
-
Cell Treatment and Lysis:
-
Treat differentiated L6 myotubes with the test compound for a specified duration, followed by a short stimulation with insulin (100 nM for 15 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt, Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of p-Akt to total Akt.
-
Insulin Signaling Pathway Diagram
Caption: Simplified Insulin Signaling Pathway leading to Glucose Uptake.
AMPK Signaling Pathway
Scientific Rationale: AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells.[12][13] Activation of AMPK, for instance by metformin, promotes glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes.[14][15] Investigating AMPK activation can reveal an insulin-independent mechanism of action.
Experimental Protocol: Western Blot for AMPK Phosphorylation
-
The protocol is similar to that for Akt, with the following modifications:
-
Primary Antibodies: Use antibodies against phosphorylated AMPK (p-AMPK, Thr172) and total AMPK.
-
Controls: Metformin is the appropriate positive control for AMPK activation.
-
Analysis: Quantify the ratio of p-AMPK to total AMPK.
-
AMPK Signaling Pathway Diagram
Caption: AMPK Signaling Pathway and its role in Glucose Metabolism.
Part 4: In Vivo Evaluation in Animal Models of Type 2 Diabetes
Should the in vitro data demonstrate significant promise, the next step is to evaluate the compound's efficacy in a living organism.
Scientific Rationale: Animal models of type 2 diabetes are indispensable for preclinical testing.[16] They allow for the assessment of a compound's effects on systemic glucose homeostasis, insulin sensitivity, and potential side effects. Genetically diabetic mice, such as the db/db mouse (deficient in the leptin receptor), exhibit obesity, hyperglycemia, and insulin resistance, closely mimicking the human condition.[17]
Choice of Animal Model: db/db Mice
-
Characteristics: These mice have a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia.[17][18]
-
Advantages: The model has high face validity for obesity-driven type 2 diabetes and is widely used in pharmacological studies.[19]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
-
Animal Acclimatization and Dosing:
-
Acclimatize male db/db mice (8-10 weeks old) for at least one week.
-
Divide mice into groups: Vehicle control, positive control (e.g., rosiglitazone), and different dose levels of this compound.
-
Administer the compound or vehicle orally once daily for a period of 2-4 weeks.
-
-
OGTT Procedure:
-
After the treatment period, fast the mice overnight (12-16 hours).
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer a bolus of glucose (2 g/kg) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion. A lower AUC indicates improved glucose tolerance.
-
Data Presentation: Hypothetical OGTT Results
| Treatment Group (db/db mice) | Glucose AUC (mg/dL * min) |
| Vehicle Control | 45000 ± 3500 |
| Rosiglitazone (10 mg/kg) | 28000 ± 2500 |
| Test Compound (30 mg/kg) | 32000 ± 3000 |
| Wild-Type Control (for reference) | 15000 ± 1200 |
References
- 1. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 7. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 8. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 14. Targeting the AMPK pathway for the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. midwifery.iocspublisher.org [midwifery.iocspublisher.org]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Evaluation of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Therapeutic Potential of Novel Ethanone Derivatives
The 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone scaffold represents a promising area of medicinal chemistry, with structural similarities to compounds exhibiting a range of pharmacological activities. While direct in vivo studies on this specific parent compound are not extensively documented in publicly available literature, the evaluation of its derivatives is a logical and critical step in the drug discovery pipeline. This guide provides a comprehensive framework for designing and executing in vivo studies for novel derivatives of this class, drawing upon established methodologies for analogous compounds with potential anticancer and anti-inflammatory properties.
The core rationale for progressing these derivatives to in vivo models is to bridge the gap between in vitro potency and physiological reality. In vivo studies are indispensable for elucidating the pharmacokinetic and pharmacodynamic (PK/PD) profiles, assessing efficacy in a complex biological system, and identifying potential toxicities of a lead candidate. This document will serve as a practical resource, offering not just procedural steps but also the underlying scientific reasoning to empower researchers in their quest for novel therapeutics.
PART 1: Preclinical In Vivo Study Design: A Strategic Approach
The successful in vivo evaluation of this compound derivatives hinges on a meticulously planned study design. Key considerations include the selection of an appropriate animal model, determination of the dosing regimen, and definition of clear, measurable endpoints.
Animal Model Selection: The Cornerstone of Relevant Data
The choice of animal model is dictated by the therapeutic indication. Based on the activities of structurally related compounds, two primary avenues for investigation are oncology and inflammation.
-
For Anticancer Activity: The human tumor xenograft model is the gold standard for preliminary in vivo efficacy testing. This involves the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice). The choice of cell line is critical and should be based on in vitro sensitivity to the test compound. For instance, studies on indanone-based thiazolyl hydrazone derivatives have utilized human colorectal cancer cell lines like HT-29 and KM 12 in xenograft models to demonstrate tumor growth inhibition.[1][2]
-
For Anti-inflammatory Activity: The carrageenan-induced paw edema model in rodents (rats or mice) is a widely accepted acute inflammation model.[3][4][5] This model is valuable for assessing the efficacy of compounds in mitigating edema and inflammatory cell infiltration. The mechanism often involves the inhibition of inflammatory mediators like prostaglandins, making it relevant for compounds potentially targeting the cyclooxygenase (COX) pathway.[3]
Ethical Considerations and Animal Welfare
All in vivo experiments must be conducted in strict adherence to ethical guidelines for animal welfare. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. This includes minimizing animal suffering, using the minimum number of animals required for statistical significance (the "3Rs": Replacement, Reduction, and Refinement), and defining humane endpoints.
Dosing, Formulation, and Route of Administration
The formulation of the test compound is a critical determinant of its bioavailability. Due to the often poor water solubility of novel chemical entities, formulation development is a key preliminary step. For example, some kinase inhibitors have been complexed with polymeric carriers to improve their solubility and enhance their in vivo action.[6]
The route of administration should ideally mimic the intended clinical route. Oral gavage (p.o.) is common for assessing oral bioavailability, while intraperitoneal (i.p.) or intravenous (i.v.) injections can be used for direct systemic delivery. The dosing regimen (dose and frequency) is typically informed by in vitro potency and preliminary toxicity studies.
PART 2: Protocols for In Vivo Evaluation
The following protocols are representative methodologies for assessing the anticancer and anti-inflammatory potential of this compound derivatives.
Protocol 1: Human Tumor Xenograft Model for Anticancer Efficacy
This protocol outlines the key steps for evaluating the in vivo anticancer activity of a test compound in an immunodeficient mouse model.
Materials:
-
Human cancer cell line of interest (e.g., HT-29, MGC-803)
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel (optional, for promoting tumor growth)
-
Test compound and vehicle control
-
Dosing equipment (e.g., gavage needles, syringes)
-
Calipers for tumor measurement
-
Anesthetic and euthanasia agents
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under sterile conditions.
-
Harvest cells in the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) or medium, with or without Matrigel.
-
Subcutaneously inject a defined number of cells (typically 1-5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
-
Compound Administration:
-
Monitoring and Endpoint Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
At the end of the study (based on tumor size in the control group or a predefined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, Western blotting).
-
Data Analysis:
-
Compare the mean tumor volume and weight between the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) percentage.
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This protocol details the procedure for assessing the acute anti-inflammatory effects of a test compound in a rodent model.[3][4][5]
Materials:
-
Wistar rats or Swiss albino mice (6-8 weeks old)
-
1% (w/v) Lambda-carrageenan solution in sterile saline
-
Test compound, vehicle control, and positive control (e.g., ibuprofen, indomethacin)
-
Pletysmometer or calipers for measuring paw volume/thickness
-
Dosing equipment
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize the animals to the experimental conditions.
-
Measure the initial paw volume/thickness of the right hind paw of each animal.
-
-
Compound Administration:
-
Administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
-
Induction of Inflammation:
-
After a set time (e.g., 60 minutes post-compound administration), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
PART 3: Data Presentation and Visualization
Tabulated Summary of In Vivo Data for Analogous Compounds
The following table summarizes representative in vivo data from studies on compounds with structural similarities or related therapeutic aims to provide a reference for expected efficacy and dosing.
| Compound Class | Animal Model | Dosing Regimen | Key Finding | Reference |
| Indanone-based Thiazolyl Hydrazone | HT-29 & KM 12 Xenograft Mice | 6 mg/kg p.o. | Significant decrease in tumor size, growth rate, and volume | [1][2] |
| Pyrazolidine-3,5-dione Derivative | Human Gastric Cancer Xenograft | Not specified | Effectively reduced tumor growth without obvious side effects | [7] |
| Flurbiprofen-based Oxadiazole | Carrageenan-induced Paw Edema (Mice) | Not specified | Up to 88.33% edema inhibition | [3] |
| 1,2,4-Triazole Derivative | Carrageenan-induced Paw Edema (Mice) | Not specified | Up to 91% edema inhibition | [4][8] |
Visualizing Experimental Workflows and Pathways
Diagram 1: Generalized Workflow for In Vivo Anticancer Efficacy Study
Caption: Workflow for a typical in vivo xenograft study.
Diagram 2: Potential NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by a test compound.
Conclusion
The in vivo evaluation of this compound derivatives is a critical phase in their development as potential therapeutic agents. While this guide provides a robust framework based on established methodologies for analogous compounds, it is imperative that each study is tailored to the specific derivative and its hypothesized mechanism of action. Careful planning, ethical conduct, and rigorous data analysis are paramount to successfully navigating the path from a promising compound to a potential clinical candidate.
References
- 1. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing the Cellular Activity of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
Introduction: A Strategic Approach to Characterizing Novel Compounds
In drug discovery and chemical biology, the journey from a newly synthesized molecule to a potential therapeutic lead is paved with rigorous biological evaluation. The compound 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone represents a novel chemical entity with potential bioactivity. Without a predefined biological target, a systematic and hierarchical screening approach is essential to elucidate its mechanism of action. Cell-based assays are indispensable tools in this process, offering a physiologically relevant context to assess a compound's effects on cellular health, signaling pathways, and specific molecular events.[1][2]
This guide provides a comprehensive, multi-tiered strategy for researchers to characterize the cellular activity of this compound. Moving beyond a simple list of procedures, we present a logical workflow designed to first establish a foundational understanding of the compound's impact on cell viability and then to dissect its potential mechanisms through targeted mechanistic and pathway-specific assays. The protocols herein are designed as self-validating systems, incorporating the necessary controls to ensure data integrity and reproducibility.
Experimental & Logic Workflow Diagram
The following diagram outlines the strategic workflow for characterizing a novel compound, starting from broad effects on cell health and progressively narrowing the focus to specific molecular pathways.
Caption: A tiered approach for characterizing this compound.
Tier 1: Foundational Assays - Gauging Cellular Viability
The initial and most critical step is to determine the concentration range over which the compound affects basic cellular health. This provides the therapeutic window and informs the concentrations used in all subsequent, more complex assays.[3] Cell viability assays measure general metabolic activity or membrane integrity.[4][5]
Protocol 1.1: Cell Viability Assessment using Resazurin (alamarBlue) Assay
This protocol measures the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable, metabolically active cells.[5] The intensity of the fluorescent signal is proportional to the number of living cells.
Materials:
-
Cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (Test Compound)
-
DMSO (Vehicle)
-
Resazurin-based reagent (e.g., alamarBlue™, PrestoBlue™)
-
Doxorubicin or Staurosporine (Positive Control for cytotoxicity)
-
96-well clear-bottom, black-walled cell culture plates
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a 2X working concentration series (e.g., from 200 µM to 0.1 µM) in complete culture medium. Prepare 2X working solutions for the vehicle (DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the 2X working solutions to the appropriate wells (in triplicate). This dilutes the compounds to the final 1X concentration. Include "cells + vehicle" and "no-cell" (media only) controls.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Reagent Addition: Add 10 µL of the resazurin reagent to each well. Incubate for 1-4 hours, protecting the plate from light.
-
Data Acquisition: Measure the fluorescence on a microplate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).
-
Data Presentation Example:
| Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle (0) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 51.3 ± 3.8 |
| 50 | 15.6 ± 2.9 |
| 100 | 4.1 ± 1.5 |
| Calculated IC50 | ~10 µM |
Tier 2: Mechanistic Elucidation - Uncovering the Mode of Cell Death
Protocol 2.1: Multi-Parametric Apoptosis Analysis
This section describes three complementary assays to detect early, mid, and late-stage apoptotic events.
A. Mid-Stage Apoptosis: Caspase-3/7 Activity Assay
The activation of effector caspases, like caspase-3 and caspase-7, is a pivotal event in the apoptotic cascade.[8] Luminescent assays, such as Caspase-Glo® 3/7, provide a highly sensitive measure of this activity.[7]
Methodology Outline:
-
Setup: Seed and treat cells in a 96-well white-walled plate as described in Protocol 1.1, using concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a positive control like staurosporine.
-
Incubation: Treat for a shorter duration (e.g., 6-24 hours) as caspase activation is an earlier event.
-
Assay: Add the Caspase-Glo® 3/7 reagent directly to the wells, mix, and incubate at room temperature for 1-2 hours.
-
Detection: Measure luminescence using a microplate reader. An increase in luminescence indicates caspase activation.
B. Early-Stage Apoptosis: Annexin V Staining
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect this event, typically via flow cytometry or high-content imaging. Propidium Iodide (PI) is used concurrently to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.
Methodology Outline:
-
Setup: Seed cells in a 6-well plate and treat with the compound (e.g., at its IC50 concentration) for 12-24 hours.
-
Cell Harvest: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
C. Late-Stage Apoptosis: TUNEL Assay
A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks.[9]
Methodology Outline:
-
Setup: Grow and treat cells on glass coverslips or in chamber slides.
-
Fixation & Permeabilization: After treatment (e.g., 24-48 hours), fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Labeling: Incubate cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs.
-
Visualization: Counterstain nuclei with DAPI and visualize using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled nucleotides.
Tier 3: Target Pathway Interrogation
With evidence of a specific cellular phenotype (e.g., apoptosis), the investigation can proceed to key signaling pathways that regulate cell fate. The MAPK and NF-κB pathways are central hubs controlling proliferation, inflammation, and cell death, making them high-priority targets for investigation.[10][11]
Protocol 3.1: MAPK/ERK Pathway Activation Assay
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth and proliferation.[10] Many kinase inhibitors target this pathway.[12] A common method to assess pathway activity is to measure the phosphorylation of key components like ERK1/2.[13][14]
Caption: Measurement of phosphorylated ERK (p-ERK) to assess pathway activity.
Methodology: Western Blot for Phospho-ERK
-
Setup and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve cells overnight to reduce basal pathway activation. Pre-treat with the Test Compound for 1-2 hours, then stimulate with a growth factor (e.g., EGF, 50 ng/mL) for 15 minutes. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody against Phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for Total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the p-ERK signal.
Protocol 3.2: NF-κB Translocation Assay
The NF-κB pathway is a key regulator of inflammation and cell survival.[15] In unstimulated cells, the NF-κB p65 subunit is held inactive in the cytoplasm by IκB proteins.[16] Upon stimulation (e.g., with TNF-α), IκB is degraded, and p65 translocates to the nucleus to activate gene transcription.[16] This translocation is a robust and quantifiable event for high-content screening (HCS).
References
- 1. criver.com [criver.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 8. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. assaygenie.com [assaygenie.com]
- 11. mdpi.com [mdpi.com]
- 12. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow Cytometry-based MAPK Pathway Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. mesoscale.com [mesoscale.com]
- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-((4-chlorobenzyl)oxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I've run the reaction, but my final yield is significantly lower than expected, or I've recovered mostly starting materials. What are the likely causes?
A: Low yield is a common issue that can stem from several factors related to reaction kinetics and equilibrium. The synthesis of this compound is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2][3] Let's break down the potential culprits.
-
Cause 1: Incomplete Deprotonation of 2-Hydroxyacetophenone. The first step of the reaction is the formation of the phenoxide nucleophile by deprotonating the hydroxyl group of 2-hydroxyacetophenone. If this step is inefficient, the concentration of the active nucleophile will be too low for the reaction to proceed effectively.
-
Solution:
-
Base Strength: Ensure your base is strong enough. For aryl alcohols, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[4] Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.[4]
-
Base Quality & Stoichiometry: Use a fresh, dry base. Carbonate bases can be hygroscopic. Ensure you are using at least one equivalent of the base relative to the 2-hydroxyacetophenone. Using a slight excess (e.g., 1.2-1.5 equivalents) can help drive the deprotonation to completion.
-
-
-
Cause 2: Poor Nucleophile Reactivity (Solvent Effects). The reactivity of the generated phenoxide is heavily influenced by the solvent system.
-
Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO). These solvents are poor at solvating the phenoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents like ethanol or water will form hydrogen bonds with the phenoxide, stabilizing it and drastically reducing its reactivity and the overall reaction rate.[1]
-
-
Cause 3: Insufficient Reaction Time or Temperature. SN2 reactions are sensitive to both time and temperature.
-
Solution: A typical Williamson ether synthesis is conducted at 50 to 100 °C for 1 to 8 hours.[1][3] If you observe a low conversion rate, consider increasing the reaction time or raising the temperature in increments of 10 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
-
Cause 4: Reactant Solubility Issues. In many setups, the inorganic base (like K₂CO₃) and the organic reactants are not mutually soluble, leading to a slow, heterogeneous reaction.
-
Solution: This is a prime scenario for using a phase-transfer catalyst (PTC).[5][6] A small amount of a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can dramatically increase the yield.[1] The PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase, where it can react with the 4-chlorobenzyl chloride, accelerating the reaction under milder conditions.[5][7]
-
Workflow for Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Significant Side Product Formation
Q: My TLC plate or NMR spectrum shows multiple unexpected spots/peaks. What are these side products and how can I prevent them?
A: The formation of side products often competes with the desired Williamson ether synthesis. Identifying the likely culprits is key to mitigating their formation.
-
Side Product 1: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[4]
-
Prevention: O-alkylation is generally favored in polar aprotic solvents (DMF, DMSO). C-alkylation can become more competitive in less polar or protic solvents. Sticking to recommended solvents is the best preventative measure. The choice of the counter-ion (K⁺ vs. Na⁺) can also influence the ratio, though this is a more complex parameter to optimize.
-
-
Side Product 2: Elimination (E2) Product. Alkyl halides can undergo elimination reactions in the presence of a strong base to form alkenes.[2]
-
Prevention: For this specific synthesis, using a primary benzylic halide (4-chlorobenzyl chloride) makes elimination very unlikely compared to secondary or tertiary halides.[1][2] This side reaction is generally not a major concern here, but using excessively high temperatures (>120 °C) could potentially promote it.
-
-
Side Product 3: 4,4'-Dichlorodibenzyl Ether. The base can react with any water present to form hydroxide, which could potentially hydrolyze the 4-chlorobenzyl chloride to 4-chlorobenzyl alcohol. This alcohol could then be deprotonated and react with another molecule of 4-chlorobenzyl chloride.
-
Prevention: Ensure your reagents and solvent are reasonably dry, especially if using a very strong, non-carbonate base like NaH.
-
Issue 3: Purification Challenges
Q: I'm having trouble isolating a pure product after the reaction workup. How should I purify it?
A: Effective purification depends on the physical properties of the product and the impurities present.
-
Step 1: Aqueous Workup. After the reaction is complete, a proper aqueous workup is critical.
-
Procedure: Cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water to remove the bulk of the solvent (e.g., DMF). A wash with a dilute base (e.g., 1M NaOH) is highly effective at removing any unreacted 2-hydroxyacetophenone as its water-soluble sodium salt. Finally, wash with brine to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Step 2: Recrystallization. If the crude product is a solid and reasonably pure, recrystallization is an excellent method.
-
Solvent Screening: Test various solvent systems. A common choice is a binary system like isopropanol/n-heptane or ethanol/water.[8] Dissolve the crude solid in a minimum amount of the hot, more soluble solvent, then slowly add the less soluble solvent (the "anti-solvent") until turbidity persists. Allow it to cool slowly to promote the formation of pure crystals.
-
-
Step 3: Silica Gel Chromatography. If recrystallization fails or if the product is an oil, column chromatography is the most reliable method.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is a standard choice. Start with a low polarity (e.g., 5% ethyl acetate/hexanes) to elute non-polar impurities and gradually increase the polarity to elute your product. The exact gradient should be determined by running analytical TLC plates first.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism?
A1: The reaction is a bimolecular nucleophilic substitution (SN2). It occurs in two main stages, as illustrated below.[1][2]
-
Deprotonation: The base removes the acidic proton from the hydroxyl group of 2-hydroxyacetophenone, creating a resonance-stabilized phenoxide anion.
-
Nucleophilic Attack: The negatively charged oxygen of the phenoxide acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This attack occurs from the "backside" relative to the leaving group, displacing the chloride ion in a single, concerted step to form the final ether product.[3]
Reaction Mechanism: Williamson Ether Synthesis
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. jetir.org [jetir.org]
- 6. Phase transfer catalysis | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tdcommons.org [tdcommons.org]
Technical Support Center: Purification of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction to the Purification Challenge
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction, while robust, is not without its challenges. The primary difficulties in purification arise from the presence of unreacted starting materials and the formation of structurally similar byproducts. Incomplete reaction, side reactions, and suboptimal work-up procedures can all contribute to a complex crude product mixture that requires a systematic and well-understood purification strategy. This guide will equip you with the knowledge to diagnose and resolve these common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most prevalent impurities are typically:
-
Unreacted 2-hydroxyacetophenone: Due to its relatively high polarity and phenolic nature, it can be tricky to separate from the product if not addressed during the work-up.
-
Unreacted 4-chlorobenzyl chloride: This electrophile can persist if the reaction does not go to completion.
-
C-alkylation byproduct: Alkylation can occur on the aromatic ring of 2-hydroxyacetophenone instead of the intended oxygen atom, leading to a constitutional isomer that can be difficult to separate.
-
4-chlorobenzyl alcohol: Formed from the hydrolysis of 4-chlorobenzyl chloride, especially if there is moisture in the reaction or during work-up.
Q2: My TLC plate shows multiple spots after the reaction. How can I identify which spot is my desired product?
A2: Your desired product, this compound, is significantly less polar than the starting material, 2-hydroxyacetophenone, due to the ether linkage replacing the free hydroxyl group. Therefore, on a normal-phase silica gel TLC plate, the product will have a higher Rf value (travel further up the plate) than 2-hydroxyacetophenone. Unreacted 4-chlorobenzyl chloride will also be relatively nonpolar and may have an Rf value close to your product. The C-alkylation byproduct will likely have an Rf value very similar to your desired O-alkylated product, making TLC resolution challenging.
Q3: Can I use a simple aqueous wash to purify my product?
A3: A simple aqueous wash is a good first step but is often insufficient for achieving high purity. An initial wash with a dilute base, such as 5% sodium hydroxide solution, is highly effective at removing the acidic unreacted 2-hydroxyacetophenone by converting it into its water-soluble sodium salt.[1] However, this will not remove other non-acidic impurities like unreacted 4-chlorobenzyl chloride or the C-alkylation byproduct.
Q4: Is recrystallization a suitable method for purifying this compound?
A4: Recrystallization can be an excellent final purification step if the crude product is of reasonable purity (typically >90%). The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides the necessary solubility profile.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process and provides actionable solutions based on chemical principles.
Problem 1: Persistent 2-Hydroxyacetophenone Contamination
Symptom: A polar spot corresponding to 2-hydroxyacetophenone is visible on the TLC plate of the purified product. The NMR spectrum shows a characteristic downfield singlet for the phenolic proton.
Causality: The phenolic proton of 2-hydroxyacetophenone is acidic and will readily deprotonate in the presence of a base. This allows for its removal via an aqueous basic extraction. If this impurity persists, it indicates an inefficient extraction during the work-up.
Troubleshooting Workflow:
Caption: Workflow for removing 2-hydroxyacetophenone.
Detailed Steps:
-
Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3). Shake the funnel vigorously and allow the layers to separate. The deprotonated 2-hydroxyacetophenone will move into the aqueous layer.
-
Repeat: Drain the aqueous layer and repeat the wash one or two more times to ensure complete removal.
-
Confirm with TLC: Spot the organic layer on a TLC plate against a standard of 2-hydroxyacetophenone to confirm its absence.
-
Final Wash and Dry: Wash the organic layer with brine to remove residual base and water, then dry over an anhydrous salt like sodium sulfate (Na2SO4) before concentrating.
Problem 2: Separation of O-Alkylated Product from C-Alkylated Isomer
Symptom: Purity analysis (e.g., by HPLC or NMR) indicates the presence of an isomer. The TLC spots for the product and this impurity are very close or co-elute.
Causality: The phenoxide ion formed from 2-hydroxyacetophenone is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is generally favored, certain reaction conditions can promote C-alkylation. Protic solvents, for instance, can solvate the oxygen atom through hydrogen bonding, making the carbon atoms more available for attack.[2]
Troubleshooting Workflow:
Caption: Workflow for separating O- and C-alkylated isomers.
Detailed Steps:
-
Column Chromatography: This is the most effective method for separating isomers with small polarity differences.
-
Adsorbent: Use silica gel (60-120 or 230-400 mesh).
-
Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A hexane/ethyl acetate system is a good starting point. Begin with a low percentage of ethyl acetate (e.g., 2-5%) and slowly increase it. The less polar desired O-alkylated product should elute before the slightly more polar C-alkylated isomer.
-
-
TLC Monitoring: Carefully monitor the fractions collected from the column using TLC. Use a solvent system that gives good separation between the two spots (you may need to test several systems).
-
Combine and Concentrate: Combine the fractions that contain only the pure desired product and concentrate them using a rotary evaporator.
-
Recrystallization: If column chromatography does not provide baseline separation, a subsequent recrystallization of the enriched fractions can further enhance purity.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate (start at 98:2, gradient to 90:10) |
| Loading | Dry loading is preferred to improve resolution |
| Fraction Size | Collect small fractions for better separation |
Detailed Experimental Protocols
Protocol 1: Work-up and Basic Wash
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable water-immiscible solvent).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer twice with a 5% aqueous solution of NaOH.
-
Wash the organic layer once with water.
-
Wash the organic layer once with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a slurry of hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with a low polarity solvent system (e.g., 2% ethyl acetate in hexane).
-
Gradient: Gradually increase the polarity of the eluent (e.g., to 5%, then 10% ethyl acetate in hexane) while collecting fractions.
-
Analysis: Analyze the collected fractions by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent in vacuo.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath. If the compound is too soluble, add a co-solvent in which the compound is insoluble (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
Scale-Up: Once a suitable solvent or solvent system is found, dissolve the bulk of the crude product in the minimum amount of the boiling solvent.
-
Cooling: Allow the solution to cool undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Analytical Methods for Purity Assessment
| Technique | Typical Conditions | Purpose |
| TLC | Stationary Phase: Silica gel 60 F254Mobile Phase: Hexane:Ethyl Acetate (e.g., 8:2 or 9:1 v/v) | Rapid monitoring of reaction progress and purity of column fractions. |
| HPLC | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)Detection: UV at ~254 nm | Quantitative purity assessment and detection of closely related impurities.[3][4] |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆ | Structural confirmation and identification of impurities by their characteristic signals. |
| GC-MS | Column: Capillary column (e.g., DB-5ms)Carrier Gas: Helium | Identification of volatile impurities and confirmation of product mass. |
References
Overcoming solubility issues of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone in aqueous solutions
A Guide for Researchers Working with 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone and Other Hydrophobic Molecules
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with hydrophobic compounds like this compound in aqueous solutions. As Senior Application Scientists, we understand that compound precipitation can be a significant roadblock in experimental workflows. This resource provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve stable and reliable formulations for your assays.
Understanding the Core Problem: Why is This Compound Poorly Soluble?
Before diving into solutions, it's crucial to understand the root cause of the solubility issue. The molecular structure of this compound dictates its behavior in water.
-
Aromatic Rings: The presence of two phenyl rings (a benzene ring and a chlorobenzyl ring) creates large, non-polar surface areas. These regions are hydrophobic, meaning they repel water molecules.[1]
-
Ether Linkage (-O-): While the oxygen in the ether group can accept a hydrogen bond from water, its contribution to solubility is minimal compared to the large hydrophobic regions of the molecule.[1]
-
Ketone Group (C=O): The carbonyl group is polar and can accept hydrogen bonds, which provides a slight increase in aqueous solubility.[1][2] However, this single polar group is insufficient to overcome the hydrophobicity of the rest of the molecule.
-
Chlorine Atom (-Cl): The chloro-substituent adds to the molecule's overall lipophilicity (fat-solubility), further decreasing its affinity for water.
In essence, the molecule is predominantly non-polar and lipophilic, making it inherently difficult to dissolve in a polar solvent like water.[3][4] When you attempt to dilute a stock solution (likely made in a solvent like DMSO) into an aqueous buffer, the compound "crashes out" or precipitates because it cannot form favorable interactions with the surrounding water molecules.[1]
Systematic Troubleshooting Workflow
When faced with a solubility challenge, a systematic approach is more effective than random trial and error. The following workflow outlines a logical progression from simple to more complex solubilization techniques.
Caption: A step-by-step workflow for troubleshooting compound solubility.
Frequently Asked Questions & Troubleshooting Guides
Q1. My compound precipitates immediately upon dilution into my aqueous buffer from a DMSO stock. What is the first thing I should try?
Answer: The first and most common strategy is the use of a co-solvent.[5][6]
Causality: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7][] This "polarity reduction" makes the aqueous environment more hospitable to your hydrophobic compound, preventing it from precipitating.[9] Co-solvents work by disrupting the strong hydrogen-bonding network of water, which reduces water's tendency to "squeeze out" non-polar solutes.[]
Recommended Action: Perform a co-solvent screening study. Do not exceed a final co-solvent concentration of 1-5% in your assay, as higher concentrations can affect biological systems (e.g., cell viability, enzyme activity).
Protocol 1: Co-Solvent Screening
-
Prepare High-Concentration Stock: Prepare a 10-20 mM stock solution of your compound in 100% DMSO.
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Good starting points include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
-
Prepare Intermediate Dilutions: Create a 1:10 intermediate dilution of your DMSO stock in each co-solvent (e.g., 10 µL of 20 mM stock + 90 µL of PEG 400). This creates a 2 mM stock in a 10% DMSO/90% co-solvent mixture.
-
Final Aqueous Dilution: Add the intermediate stock solution to your final aqueous buffer (e.g., PBS, cell culture media) to achieve the desired final concentration. For example, a 1:100 dilution of the 2 mM intermediate stock will yield a 20 µM final solution with 0.1% DMSO and 0.9% co-solvent.
-
Observe and Assess: Visually inspect for precipitation immediately and after a set time (e.g., 1-2 hours) at the relevant experimental temperature. A stable solution will remain clear.
Q2. I've tried co-solvents, but my compound still precipitates, or the required co-solvent concentration is toxic to my cells. What is the next logical step?
Answer: The next strategy is to use a complexation agent, most commonly a cyclodextrin.[10][11]
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[10][12] They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[10][11] Your poorly soluble compound can become encapsulated within this hydrophobic core, forming an "inclusion complex."[12][13] This complex has a water-soluble exterior, effectively masking the hydrophobic nature of your compound and allowing it to dissolve readily in aqueous solutions.[10][14]
Recommended Action: Use a modified cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have significantly higher aqueous solubility and lower toxicity than the parent β-cyclodextrin.
Protocol 2: Phase-Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin (CD) Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.
-
Add Excess Compound: Add an excess amount of your solid compound to each CD solution in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibrate: Tightly seal the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: After equilibration, filter the solutions through a 0.22 µm syringe filter to remove the undissolved solid.
-
Analyze: Quantify the concentration of your dissolved compound in each filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot and Evaluate: Plot the concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear increase in solubility with increasing CD concentration indicates the formation of a soluble inclusion complex. From this plot, you can determine the required CD concentration to achieve your target compound concentration.
Q3. Co-solvents and cyclodextrins are not providing sufficient solubility. Are there other options?
Answer: Yes, the use of non-ionic surfactants is another powerful technique.[15][16]
Causality: Surfactants are amphiphilic molecules, meaning they have a polar "head" and a non-polar "tail." In water, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[17][18] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Your hydrophobic compound can partition into this core, effectively being "dissolved" within the micelle, which is itself soluble in the bulk aqueous solution.[19][20]
Recommended Action: Screen non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 Castor Oil (Kolliphor® EL, formerly Cremophor® EL). These are widely used in pharmaceutical formulations. Be aware that surfactants can have biological effects and may interfere with certain assays, so proper controls are essential.[5][15]
Protocol 3: Surfactant-Based Solubilization
-
Prepare Surfactant Solutions: Make a series of aqueous solutions containing different concentrations of a surfactant (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v Polysorbate 80) in your buffer. Ensure all concentrations are above the known CMC of the surfactant.
-
Prepare Compound Stock: Create a concentrated stock of your compound in a water-miscible organic solvent like ethanol or DMSO.
-
Dilute and Mix: Slowly add a small volume of the compound stock to the surfactant solutions while vortexing to facilitate micellar encapsulation.
-
Observe: Let the solutions stand and visually inspect for any signs of precipitation or cloudiness over time.
-
Assay Compatibility Check: Crucially, run a control experiment with only the surfactant solution (at the final concentration) in your biological assay to check for any interference or toxicity.
Q4. Can I use pH adjustment to improve the solubility of this compound?
Answer: For this compound, pH adjustment is unlikely to be effective.
Causality: The strategy of adjusting pH works for compounds that have ionizable functional groups, such as acidic (e.g., carboxylic acid) or basic (e.g., amine) groups.[][21] By changing the pH of the solution, you can convert the neutral, less soluble form of the compound into a charged, more soluble salt form.[9][21] An analysis of the structure of this compound reveals no readily ionizable acidic or basic groups. Therefore, altering the pH will not significantly change its charge state or its interaction with water.[21]
Comparison of Solubilization Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages | Best For... |
| Co-solvents | Reduces solvent polarity.[6][9] | Simple, inexpensive, well-understood. | Can be toxic to cells at >1-5% concentration; risk of precipitation upon dilution.[5][22] | Initial screening, in vitro biochemical assays. |
| Cyclodextrins | Forms a water-soluble inclusion complex.[10][12] | Low toxicity (especially modified CDs), high efficiency for suitable molecules.[10][11] | Can be expensive; may alter drug availability to targets if binding is too strong. | Cell-based assays, in vivo preclinical studies. |
| Surfactants | Encapsulates compound in a micellar core.[18][19] | High solubilizing capacity for very hydrophobic compounds. | Potential for assay interference and biological activity/toxicity.[5][15] | Highly lipophilic compounds where other methods fail. |
| pH Adjustment | Converts the compound to a more soluble ionized salt form.[][21] | Very effective for ionizable compounds; simple to implement.[9] | Ineffective for neutral compounds like the topic molecule.[21] | Compounds with acidic or basic functional groups. |
By following this structured guide, researchers can systematically address and overcome the solubility challenges posed by hydrophobic compounds, ensuring the generation of reliable and reproducible experimental data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. doctorguideonline.com [doctorguideonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Partition coefficients of some aromatic hydrocarbons and ketones in water, blood and oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. humapub.com [humapub.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. quora.com [quora.com]
- 18. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. PH adjustment: Significance and symbolism [wisdomlib.org]
- 22. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone under different storage conditions
Technical Support Center: Stability of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and storage of this compound. Each problem is followed by a step-by-step guide to identify the cause and implement a solution.
Issue 1: Unexpected Degradation Observed in a Stored Sample
Scenario: You've stored a sample of this compound, and upon analysis (e.g., by HPLC), you observe additional peaks that were not present in the initial analysis, indicating the formation of degradation products.
Root Cause Analysis and Solution Workflow:
The presence of unexpected peaks strongly suggests that the compound has degraded. The primary liabilities in the structure of this compound are the benzyl ether linkage and the aromatic ketone, which are susceptible to hydrolysis, oxidation, and photolytic cleavage.
-
Review Storage Conditions:
-
Temperature: Was the sample stored at the recommended temperature? Elevated temperatures can accelerate the rate of thermal decomposition.[1][2][3] The benzyl ether bond can undergo homolytic cleavage at high temperatures.
-
Light Exposure: Was the sample protected from light? Aromatic ketones can absorb UV light, leading to photochemical reactions and degradation.[4][5][6]
-
Atmosphere: Was the sample stored under an inert atmosphere (e.g., nitrogen or argon)? The presence of oxygen can lead to oxidative degradation, particularly at the benzylic position.[1][7]
-
Moisture: Was the sample stored in a desiccated environment? The ether linkage is susceptible to hydrolysis, especially under acidic or basic conditions.[8][9][10]
-
-
Characterize Degradation Products:
-
Utilize LC-MS to determine the mass of the degradation products. This information is crucial for proposing potential degradation pathways.
-
Possible degradation products include:
-
Hydrolysis Products: 2-hydroxyacetophenone and 4-chlorobenzyl alcohol.
-
Oxidative Products: Benzoic acid derivatives resulting from cleavage of the benzyl ether.[8]
-
-
-
Implement Corrective Actions:
-
Optimize Storage: Based on your review, adjust the storage conditions. For long-term stability, it is recommended to store the compound at low temperatures (-20°C or below), protected from light and moisture, and under an inert atmosphere.
-
Forced Degradation Studies: To proactively understand the stability of your compound, it is beneficial to conduct forced degradation studies.[7][11][12][13] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to identify potential degradants and establish a stability-indicating analytical method.
-
Issue 2: Inconsistent Analytical Results After Storage
Scenario: You are analyzing multiple aliquots of the same stock solution of this compound stored under identical conditions, but you are obtaining variable results for purity or concentration.
Root Cause Analysis and Solution Workflow:
Inconsistent results often point to non-homogeneity of the sample due to localized degradation or issues with the analytical method itself.
-
Evaluate Sample Handling:
-
Freeze-Thaw Cycles: Have the samples undergone multiple freeze-thaw cycles? This can introduce moisture and accelerate degradation in localized areas of the solution.
-
Solvent Stability: Is the solvent used for the stock solution appropriate and stable? Some organic solvents can degrade over time or react with the compound.
-
-
Verify Analytical Method Robustness:
-
Method Validation: Has the analytical method been properly validated for specificity, linearity, accuracy, and precision?
-
Reference Standard: Are you using a fresh, well-characterized reference standard for comparison?
-
-
Implement Corrective Actions:
-
Aliquot Samples: To avoid freeze-thaw cycles, prepare single-use aliquots of your stock solution.
-
Solvent Selection: Use high-purity, anhydrous solvents for preparing solutions.
-
Method Re-validation: If necessary, re-validate your analytical method to ensure it is stability-indicating.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C (long-term), 2-8°C (short-term) | Minimizes thermal degradation.[2][3][14] |
| Light | Store in an amber vial or light-blocking container | Prevents photolytic degradation of the aromatic ketone.[4][5] |
| Moisture | Store in a desiccated environment | Prevents hydrolysis of the ether linkage.[8][9] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation.[1][7] |
Q2: How can I detect early signs of degradation?
A2: The most reliable method is to use a stability-indicating chromatographic method, such as HPLC-UV. A change in the peak purity, the appearance of small new peaks, or a decrease in the main peak area are all indicators of degradation. Visual inspection for color change (e.g., yellowing) can also be an early, though less sensitive, indicator.
Q3: What are the likely degradation pathways for this molecule?
A3: The primary degradation pathways are expected to be:
-
Hydrolysis of the Benzyl Ether: This is a common degradation pathway for benzyl ethers, which can be cleaved under acidic or basic conditions to yield the corresponding alcohol and phenol.[8][9] In this case, the products would be 4-chlorobenzyl alcohol and 2-hydroxyacetophenone.
-
Oxidative Cleavage: The benzyl ether can be oxidatively cleaved to a benzoate, which can then be hydrolyzed.[8]
-
Photodegradation: Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to light.[4][5][6]
-
Hydrogenolysis: In the presence of a catalyst like palladium on carbon and a hydrogen source, the benzyl ether can be cleaved to yield toluene and 2-hydroxyacetophenone.[15][16] While not a typical storage concern, it is a potential reaction to be aware of if such catalysts are present.
Caption: Potential degradation pathways for this compound.
Q4: What analytical techniques are best suited for a stability study of this compound?
A4: A combination of techniques is recommended for a comprehensive stability study:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for quantitative analysis of the parent compound and its degradation products. A reversed-phase C18 column is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor for changes in functional groups.
Caption: Recommended analytical workflow for a stability study.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 16. youtube.com [youtube.com]
Common side products in the synthesis of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during this Williamson ether synthesis. The guidance provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 2'-hydroxyacetophenone to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride in an SN2 reaction.
While this is a robust and widely used method for ether synthesis, the nature of the reactants and reaction conditions can lead to the formation of several side products, impacting yield and purity.[1] This guide will address the identification and mitigation of these common impurities in a question-and-answer format.
Core Reaction Pathway
References
Optimizing reaction conditions for 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone synthesis
Technical Support Center: Synthesis of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of this compound. Our goal is to move beyond simple protocols and equip researchers with the foundational knowledge to diagnose issues, optimize conditions, and ensure reproducible, high-yield results. The synthesis, a classic example of the Williamson ether synthesis, involves the O-alkylation of 2-hydroxyacetophenone with 4-chlorobenzyl chloride.[1] While straightforward in principle, success lies in the nuanced control of reaction parameters.
Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details potential causes rooted in chemical principles and provides actionable solutions.
Q1: My reaction shows very low or no conversion to the desired product. What went wrong?
This is the most common issue, often stemming from problems with nucleophile generation or the substitution reaction itself.
Possible Cause 1: Ineffective Deprotonation of 2-Hydroxyacetophenone The reaction begins with the formation of a phenoxide ion, a potent nucleophile. If this step is inefficient, the entire synthesis will fail.
-
The Base: If using potassium carbonate (K₂CO₃), ensure it is anhydrous and finely powdered to maximize surface area. If using a stronger base like sodium hydride (NaH), it must be fresh. NaH reacts readily with atmospheric moisture and loses its activity.[2]
-
Solvent Purity: Traces of water or other protic impurities in your solvent (e.g., DMF, Acetonitrile) will consume the base, especially potent ones like NaH. Always use anhydrous grade solvents.
Solution Pathway:
-
Verify Base Activity: If using NaH, test a small amount in a separate flask with an alcohol; vigorous bubbling (H₂ gas) should be observed. For K₂CO₃, ensure it has been stored in a desiccator.
-
Extend Deprotonation Time: Before adding the alkylating agent, allow the 2-hydroxyacetophenone and base to stir for a sufficient period (e.g., 30-60 minutes) at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete phenoxide formation.
-
Consider a Stronger Base: If K₂CO₃ is proving ineffective, switching to NaH will drive the deprotonation to completion irreversibly.[2]
Possible Cause 2: Slower-than-Expected Sₙ2 Reaction The core bond-forming step is a bimolecular nucleophilic substitution (Sₙ2) reaction.[1] Its rate is highly sensitive to several factors.
-
Temperature: These reactions often require thermal energy to overcome the activation barrier. Room temperature may be insufficient. Typical Williamson syntheses are conducted at 50 to 100 °C.[1]
-
Reaction Time: A reaction time of 1-8 hours is standard.[1] Stopping the reaction prematurely will naturally result in low conversion.
-
Solvent Choice: Polar aprotic solvents (DMF, acetonitrile, acetone) are ideal as they solvate the cation (K⁺ or Na⁺) but leave the phenoxide nucleophile relatively "free" and reactive.[1] Using protic solvents (e.g., ethanol, water) will solvate and stabilize the nucleophile, drastically slowing the Sₙ2 rate.[1]
Solution Pathway:
-
Optimize Temperature: Increase the reaction temperature in increments (e.g., start at 60 °C, then try 80 °C). Monitor progress by Thin Layer Chromatography (TLC).
-
Extend Reaction Time: Allow the reaction to run overnight if necessary, continuing to monitor by TLC until the 2-hydroxyacetophenone spot has been consumed.
-
Use a Catalyst: The addition of a catalytic amount of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction. The PTC forms an ion pair with the phenoxide, increasing its solubility and reactivity in the organic phase where the alkyl halide resides.[3][4][5] This is especially effective when using carbonate bases.
Q2: My final product is impure, and I see multiple spots on the TLC plate. What are these side products?
The presence of multiple products indicates competing reaction pathways or incomplete conversion.
Possible Cause 1: Unreacted Starting Materials This is the simplest explanation. The spots likely correspond to 2-hydroxyacetophenone and/or 4-chlorobenzyl chloride. This links back to the issues of low conversion discussed in Q1.
Solution: Re-optimize the reaction conditions (temperature, time, base) to drive the reaction to completion. For purification, a well-chosen solvent system for column chromatography (e.g., ethyl acetate/hexane gradient) can effectively separate the non-polar starting materials from the more polar product.
Possible Cause 2: C-Alkylation vs. O-Alkylation The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions on the aromatic ring. While O-alkylation is electronically favored and generally the major pathway, a small amount of C-alkylation can occur, leading to isomeric impurities that can be difficult to separate.
Solution:
-
Solvent Choice: The choice of solvent can influence selectivity. Polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation.
-
Counter-ion: The nature of the cation (Na⁺, K⁺) can also play a role, although it's a secondary effect in this system.
Possible Cause 3: Formation of Bis-benzyl Ether This is a common side product if 4-chlorobenzyl alcohol is present as an impurity in your 4-chlorobenzyl chloride. The base can deprotonate this alcohol, which then reacts with another molecule of 4-chlorobenzyl chloride to form bis(4-chlorobenzyl) ether.
Solution:
-
Verify Reagent Purity: Use high-purity 4-chlorobenzyl chloride. If the purity is suspect, it can be purified by recrystallization.
-
Purification: This non-polar impurity is typically easy to separate from the desired product by column chromatography.
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions about the synthesis.
Q1: What is the detailed mechanism for this synthesis?
The synthesis of this compound proceeds via the Williamson ether synthesis , which is a classic Sₙ2 reaction.[1]
-
Step 1: Acid-Base Reaction (Deprotonation). A base (e.g., K₂CO₃) removes the acidic proton from the hydroxyl group of 2-hydroxyacetophenone. This generates a nucleophilic potassium phenoxide intermediate.
-
Step 2: Nucleophilic Attack (Sₙ2). The phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This attack occurs from the backside relative to the leaving group (the chloride ion).[1]
-
Step 3: Bond Formation and Leaving Group Departure. In a concerted step, a new C-O bond is formed as the C-Cl bond is broken. The chloride ion is displaced, and the final ether product is formed.[1]
Caption: The two-step mechanism of the Williamson ether synthesis.
Q2: How do I choose the right base and solvent?
The selection of the base and solvent system is critical for optimizing yield and minimizing side reactions. The table below summarizes common choices and their rationales.
| Component | Option | Rationale & Key Considerations |
| Base | K₂CO₃ | Pros: Inexpensive, safer to handle than NaH, and effective for activating phenols. Cons: Weaker base, may not lead to complete deprotonation, reaction can be slower. |
| NaH | Pros: Very strong base, provides rapid and irreversible deprotonation, often leading to faster reactions and higher yields.[2] Cons: Highly reactive with water and protic solvents (pyrophoric), requires strictly anhydrous conditions and careful handling under an inert atmosphere. | |
| KOH | Pros: Strong, inexpensive base. Cons: Can introduce water into the reaction, potentially leading to side reactions. | |
| Solvent | DMF | Pros: Excellent at solvating cations, high boiling point allows for higher reaction temperatures. Cons: Can be difficult to remove completely during work-up. |
| Acetonitrile | Pros: Good balance of polarity, lower boiling point makes it easier to remove. Often results in very clean reactions.[6] Cons: Lower boiling point limits the maximum reaction temperature. | |
| Acetone | Pros: Inexpensive, easy to remove. Cons: Its lower boiling point (56 °C) significantly restricts the achievable reaction temperature. |
Expert Recommendation: For robust and reproducible lab-scale synthesis, the combination of K₂CO₃ as the base in anhydrous Acetonitrile or DMF is an excellent starting point. The addition of a catalytic amount (5-10 mol%) of TBAB is highly recommended to accelerate the reaction.[4][5]
Q3: Can I use 4-chlorobenzyl bromide instead of the chloride?
Yes, and it may even be advantageous. The Sₙ2 reaction rate depends on the quality of the leaving group. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base. Consequently, the reaction with 4-chlorobenzyl bromide is often faster and may proceed to completion under milder conditions (e.g., lower temperature or shorter time) than with the chloride equivalent.
Q4: How should I monitor the reaction's progress effectively?
Thin Layer Chromatography (TLC) is the most effective method.
Caption: Workflow for monitoring the reaction progress using TLC.
Procedure:
-
Prepare your plate: On a silica gel TLC plate, spot your starting materials: 2-hydroxyacetophenone and 4-chlorobenzyl chloride in separate lanes. Also, create a "co-spot" lane with both starting materials.
-
Run a baseline: At the start of the reaction (t=0), take a small aliquot, dilute it, and spot it in a new lane.
-
Monitor: Every 1-2 hours, take another aliquot and spot it.
-
Analyze: Develop the plate in an appropriate solvent system (e.g., 20-30% ethyl acetate in hexane). The disappearance of the 2-hydroxyacetophenone spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. The reaction is complete when the limiting reagent spot is no longer visible.
Q5: What is the best method for purifying the final product?
For this specific molecule, which is a solid at room temperature, recrystallization is often the most efficient method for achieving high purity on a larger scale.
Recommended Protocol:
-
Initial Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts (like K₂CO₃ and KCl), and remove the solvent under reduced pressure.
-
Aqueous Wash: Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane. Wash this solution with water and then with brine to remove any remaining salts or DMF. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Recrystallization: Concentrate the dried organic layer to obtain the crude solid. Perform a solvent screen to find a suitable recrystallization solvent. A mixed solvent system like isopropanol/heptane [7] or ethanol/water is often effective. Dissolve the crude product in the minimum amount of hot "good" solvent (isopropanol or ethanol) and then slowly add the "poor" solvent (heptane or water) until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.
-
Final Steps: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
If recrystallization fails to remove a persistent impurity, silica gel column chromatography is the alternative.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jetir.org [jetir.org]
- 5. Phase transfer catalysis | PPTX [slideshare.net]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tdcommons.org [tdcommons.org]
Technical Support Center: 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone Experiments
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for experiments involving 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone. Here, we address common challenges and frequently asked questions in a direct question-and-answer format, grounded in the principles of organic synthesis and analysis.
Section 1: Synthesis via Williamson Ether Synthesis
The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide.[1] In this specific case, the sodium salt of 2-hydroxyacetophenone is reacted with 4-chlorobenzyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Hydroxyacetophenone | 136.15 | 1.36 g | 10 mmol | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 | 0.44 g | 11 mmol | 1.1 |
| 4-Chlorobenzyl chloride | 161.03 | 1.77 g | 11 mmol | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - | - |
| Diethyl ether | - | As needed | - | - |
| Saturated aqueous ammonium chloride | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous magnesium sulfate | - | As needed | - | - |
Procedure:
-
Preparation of the Phenoxide: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-hydroxyacetophenone (1.36 g, 10 mmol). Dissolve it in 50 mL of anhydrous DMF.
-
Addition of Base: Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11 mmol) portion-wise to the stirred solution at 0 °C (ice bath). The addition of a strong base like sodium hydride is crucial for the deprotonation of the alcohol to form the more nucleophilic alkoxide.[2][3]
-
Formation of the Alkoxide: Allow the reaction mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium phenoxide.
-
Addition of the Alkyl Halide: Cool the reaction mixture back to 0 °C and add a solution of 4-chlorobenzyl chloride (1.77 g, 11 mmol) in 10 mL of anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Synthesis Workflow Diagram:
Caption: Williamson Ether Synthesis Workflow.
Troubleshooting Synthesis Issues
Q1: My reaction is not proceeding to completion, and I see unreacted 2-hydroxyacetophenone on the TLC plate. What could be the issue?
A1: This is a common issue that can arise from several factors:
-
Insufficient Deprotonation: The key to a successful Williamson ether synthesis is the complete formation of the phenoxide.[2]
-
Moisture: Sodium hydride reacts violently with water. Ensure that your glassware is flame-dried and your DMF is anhydrous. Any moisture will consume the base, leaving your starting material unreacted.
-
Inactive Base: Sodium hydride can degrade over time. Use a fresh bottle or a previously opened bottle that has been stored under an inert atmosphere.
-
Insufficient Base: While a slight excess of base is used, ensure accurate weighing.
-
-
Poor Quality Alkyl Halide: 4-Chlorobenzyl chloride can degrade. It's advisable to use a freshly opened bottle or purify the reagent before use.
-
Low Reaction Temperature: While the initial additions are done at 0 °C to control the reaction, the SN2 reaction itself may require a higher temperature to proceed at a reasonable rate. If the reaction is sluggish at room temperature, you can gently heat it to 40-50 °C.
Q2: My reaction has produced multiple spots on the TLC, and the yield of the desired product is low. What are the likely side products?
A2: The Williamson ether synthesis can have competing side reactions:
-
Elimination (E2) Reaction: Although less likely with a primary benzylic halide, if the reaction is run at a high temperature for an extended period, an elimination reaction can occur, leading to the formation of 4-chlorostyrene from 4-chlorobenzyl chloride.
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[4] While O-alkylation is generally favored, C-alkylation can become significant under certain conditions. Using a polar aprotic solvent like DMF helps to favor O-alkylation.
-
Self-condensation of 2-hydroxyacetophenone: Under strongly basic conditions, 2-hydroxyacetophenone can potentially undergo self-condensation reactions.
Troubleshooting Flowchart for Low Yield:
Caption: Troubleshooting Flowchart for Low Yield.
Section 2: Purification and Characterization
Proper purification and characterization are essential to ensure the identity and purity of the synthesized this compound.
Purification Techniques
Q3: My crude product is an oil/waxy solid. What is the best way to purify it?
A3:
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol/water or hexanes/ethyl acetate are good starting points for this type of molecule.
-
Column Chromatography: If the crude product is an oil or if recrystallization fails to remove impurities, column chromatography on silica gel is the recommended method. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The polarity of the eluent can be gradually increased to separate the desired product from less polar and more polar impurities.
Characterization Techniques
Q4: How can I confirm that I have synthesized the correct product?
A4: A combination of spectroscopic techniques should be used for structural elucidation and confirmation.
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the reaction progress and assess the purity of the crude and purified product. The product, being more nonpolar than the starting 2-hydroxyacetophenone, should have a higher Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is one of the most powerful tools for confirming the structure. You should expect to see characteristic signals for the aromatic protons, the benzylic methylene protons (-O-CH₂-Ar), and the methyl protons of the acetyl group.
-
The benzylic protons should appear as a singlet at around 5.1-5.3 ppm.
-
The methyl protons of the acetyl group should appear as a singlet at around 2.6 ppm.
-
The aromatic protons will appear as a complex pattern of multiplets in the range of 6.9-8.0 ppm.
-
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule. You should expect to see signals for the carbonyl carbon (~198-200 ppm), the carbons of the two aromatic rings, the benzylic carbon (~70 ppm), and the methyl carbon (~29-31 ppm).
-
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. For this compound (C₁₅H₁₃ClO₂), the expected molecular ion peak [M]⁺ would be at m/z 260.06, with a characteristic [M+2]⁺ peak at m/z 262.06 due to the presence of the chlorine-37 isotope.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.
-
A strong absorption band around 1670-1680 cm⁻¹ is characteristic of the aryl ketone carbonyl (C=O) stretching.
-
The C-O-C stretching of the ether linkage will appear in the region of 1250-1050 cm⁻¹.
-
Analytical Workflow Diagram:
Caption: Analytical Workflow for Product Verification.
Section 3: Frequently Asked Questions (FAQs)
Q5: Can I use a different base, like potassium carbonate?
A5: Yes, for phenols, which are more acidic than aliphatic alcohols, a weaker base like potassium carbonate can be effective.[4] The advantage is that it is less hazardous to handle than sodium hydride. The reaction may require heating to proceed at a reasonable rate when using a weaker base.
Q6: What other solvents can be used for this reaction?
A6: Other polar aprotic solvents like acetonitrile (MeCN) or acetone can also be used.[5] Protic solvents like ethanol should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.
Q7: Is it necessary to run the reaction under an inert atmosphere?
A7: While it is good practice, especially when using a reactive base like sodium hydride, it may not be strictly necessary if the reaction is set up and carried out promptly with anhydrous reagents. However, for the best and most reproducible results, an inert atmosphere is highly recommended to prevent the reaction of the base with atmospheric moisture and oxygen.
Q8: How do I safely handle sodium hydride?
A8: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. It should be handled in a fume hood, away from sources of ignition. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The mineral oil dispersion helps to reduce its pyrophoric nature, but it should still be handled with extreme care. To quench any unreacted sodium hydride, slowly and carefully add isopropanol or ethanol.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Refining Analytical Techniques for 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone Detection
Welcome to the technical support center for the analysis of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone (CAS No. 79615-80-8).[1] This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure accurate and reproducible detection of this compound. Our approach is built on explaining the causality behind experimental choices, empowering you to not only solve immediate issues but also to proactively improve your analytical methodologies.
Part 1: Foundational Knowledge & Sample Preparation
A significant portion of analytical errors originates from improper sample handling and preparation. This section addresses the fundamental properties of the target analyte and establishes a robust protocol for preparing samples and standards.
Frequently Asked Questions (FAQs) - Analyte & Sample Prep
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: Understanding the molecule's structure is key to developing a robust analytical method. It is a ketone and an ether with a molecular weight of approximately 260.72 g/mol .[1] Its structure features a substituted acetophenone, which contains a UV-active chromophore, making it suitable for HPLC-UV detection. The presence of a chlorine atom provides a distinct isotopic signature (M+2 peak at ~33% abundance of the molecular ion) in mass spectrometry, which is highly useful for confirmation. Given its aromatic nature and moderate molecular weight, it is expected to have low aqueous solubility and be readily soluble in common organic solvents like acetonitrile, methanol, and dichloromethane.
Q2: How should I prepare my stock and working standard solutions? What is the stability of the compound in solution?
A2: For maximum accuracy, always use a calibrated analytical balance and Class A volumetric flasks.
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade acetonitrile or methanol. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Solutions: Prepare working solutions by serial dilution of the stock solution using the same diluent. It is critical that the final sample diluent matches the initial mobile phase composition of your HPLC method to prevent peak distortion.
While specific stability data is not extensively published, compounds of this class are generally stable. However, as a best practice, store stock solutions at 2-8°C in amber vials to protect from light and potential degradation. It is recommended to prepare fresh working solutions daily.
Q3: My sample matrix is complex (e.g., biological fluid, crude reaction mixture). What is the best way to prepare my sample for analysis?
A3: The goal of sample preparation is to remove interfering matrix components that can damage the analytical column or suppress the instrument's signal. The choice of technique depends on the matrix.
-
For Crude Reaction Mixtures: A simple "dilute-and-shoot" approach is often sufficient. Dilute a small aliquot of the reaction mixture in your mobile phase or a compatible solvent. Centrifuge at high speed (>10,000 rpm) for 10 minutes and inject the supernatant. This removes insoluble catalysts and byproducts.
-
For Biological Matrices (Plasma, Urine):
-
Protein Precipitation (PPT): This is a rapid and effective method. Add 3 parts of cold acetonitrile to 1 part of plasma, vortex vigorously, and centrifuge to pellet the precipitated proteins. The supernatant can then be analyzed.
-
Liquid-Liquid Extraction (LLE): For cleaner extracts, LLE is preferred. Use a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) to extract the analyte from the aqueous matrix.
-
Solid-Phase Extraction (SPE): For the highest level of cleanup and concentration, SPE is the gold standard. A C18 or polymeric reversed-phase cartridge would be a suitable choice for this analyte.
-
Part 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is the primary technique for the quantification of this compound. This section provides a validated starting method and a comprehensive troubleshooting guide.
Recommended HPLC-UV Protocol
This protocol is a robust starting point for method development and routine analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape for acidic/basic compounds and enhances MS compatibility. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common strong solvent with good UV transparency. |
| Gradient Program | 0-1 min: 50% B; 1-10 min: 50-90% B; 10-12 min: 90% B; 12.1-15 min: 50% B | A gradient is essential for eluting the analyte while cleaning the column of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A good starting point to avoid column overload. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection (UV) | 254 nm | A common wavelength for aromatic compounds; scan for optimal wavelength if needed. |
HPLC Troubleshooting Guide
// Nodes start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Symptoms rt_shift [label="Retention Time Shifts", fillcolor="#FBBC05", fontcolor="#202124"]; peak_shape [label="Poor Peak Shape\n(Tailing/Fronting)", fillcolor="#FBBC05", fontcolor="#202124"]; pressure [label="High/Fluctuating Pressure", fillcolor="#FBBC05", fontcolor="#202124"]; sensitivity [label="Low Sensitivity / No Peak", fillcolor="#FBBC05", fontcolor="#202124"];
// Causes cause_rt1 [label="Mobile Phase\nComposition Change", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_rt2 [label="Column Not Equilibrated", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_rt3 [label="Temperature Fluctuation", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
cause_peak1 [label="Sample Solvent Mismatch", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_peak2 [label="Column Contamination/\nDegradation", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_peak3 [label="Column Overload", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
cause_pressure1 [label="System Blockage\n(Frit, Tubing)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_pressure2 [label="Buffer Precipitation", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_pressure3 [label="Air in Pump", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
cause_sens1 [label="Incorrect Wavelength", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_sens2 [label="Sample Degradation", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_sens3 [label="Detector Lamp Issue", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions sol_rt1 [label="Prepare Fresh Mobile Phase", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rt2 [label="Increase Equilibration Time\n(10-15 column volumes)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rt3 [label="Use Column Oven", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_peak1 [label="Dissolve Sample in\nInitial Mobile Phase", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_peak2 [label="Wash Column / Use Guard Column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_peak3 [label="Dilute Sample / Reduce\nInjection Volume", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_pressure1 [label="Backflush System Components", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pressure2 [label="Ensure Buffer Solubility\nin Organic Phase", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pressure3 [label="Purge Pump Heads", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_sens1 [label="Run PDA/DAD Scan to\nFind λmax", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_sens2 [label="Prepare Fresh Sample", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_sens3 [label="Check Lamp Hours / Replace", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> {rt_shift, peak_shape, pressure, sensitivity} [arrowhead=none];
rt_shift -> {cause_rt1, cause_rt2, cause_rt3} [label="Possible\nCauses"]; cause_rt1 -> sol_rt1 [label="Solution"]; cause_rt2 -> sol_rt2 [label="Solution"]; cause_rt3 -> sol_rt3 [label="Solution"];
peak_shape -> {cause_peak1, cause_peak2, cause_peak3} [label="Possible\nCauses"]; cause_peak1 -> sol_peak1 [label="Solution"]; cause_peak2 -> sol_peak2 [label="Solution"]; cause_peak3 -> sol_peak3 [label="Solution"];
pressure -> {cause_pressure1, cause_pressure2, cause_pressure3} [label="Possible\nCauses"]; cause_pressure1 -> sol_pressure1 [label="Solution"]; cause_pressure2 -> sol_pressure2 [label="Solution"]; cause_pressure3 -> sol_pressure3 [label="Solution"];
sensitivity -> {cause_sens1, cause_sens2, cause_sens3} [label="Possible\nCauses"]; cause_sens1 -> sol_sens1 [label="Solution"]; cause_sens2 -> sol_sens2 [label="Solution"]; cause_sens3 -> sol_sens3 [label="Solution"]; } Caption: HPLC Troubleshooting Decision Tree.
Q4: My peak is tailing significantly. What is the underlying cause and how do I fix it?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.
-
Cause - Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the C18 column can interact with polar functional groups on your analyte. While your compound is largely non-polar, the ketone oxygen can be a site for these interactions.
-
Solution: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase protonates the silanol groups, minimizing these secondary interactions.[2]
-
Cause - Column Contamination: Strongly retained matrix components can accumulate at the head of the column, creating active sites that cause tailing.
-
Solution: Implement a robust column wash cycle after each analytical batch. If the problem persists, disconnect the column and backflush it with a strong solvent like isopropanol (ensure your column can be backflushed). Always use a guard column to protect the analytical column.
Q5: My retention time is drifting to earlier times with each injection. Why is this happening?
A5: This is a classic symptom of insufficient column equilibration between gradient runs.
-
Cause - Phase "Dewetting": When running a gradient from high organic content back to high aqueous content, the C18 chains can collapse if the transition is too fast, effectively reducing the stationary phase surface area and causing retention to decrease.
-
Solution: Ensure your post-run equilibration step is long enough. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column before the next injection. For a 250x4.6 mm column at 1 mL/min, this translates to an equilibration time of at least 5-7 minutes.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For confirmation of identity and analysis in complex matrices where selectivity is paramount, GC-MS is an excellent technique. The compound is sufficiently volatile for GC analysis.
Recommended GC-MS Protocol
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of semi-volatile compounds. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. Use a split injection for concentrated samples. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min | A temperature ramp is necessary to ensure good chromatography and elution of the analyte. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas. Constant flow mode provides stable retention times. |
| MS Source Temp | 230 °C | Standard temperature for EI sources. |
| MS Quad Temp | 150 °C | Standard temperature for quadrupoles. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy creates reproducible fragmentation patterns for library matching. |
| Mass Range | 50 - 350 amu | Covers the molecular ion and expected fragment ions. |
GC-MS Troubleshooting Guide
Q6: I don't see a clear molecular ion (m/z 260) in my mass spectrum. Is this normal?
A6: Yes, this can be normal for some structures under Electron Ionization (EI).
-
Cause - Extensive Fragmentation: EI is a high-energy ionization technique that can cause the molecular ion to be unstable and fragment extensively. For your compound, a likely initial fragmentation is the cleavage of the benzylic ether bond.
-
Expected Fragments: You should look for characteristic fragment ions. Key fragments would include the 4-chlorobenzyl cation (m/z 125) and its isotopic partner (m/z 127). Another expected fragment is the 2-hydroxyphenyl ethanone cation (m/z 135). The presence of these fragments, especially the chlorine isotope pattern, provides strong evidence for the compound's identity.[3]
-
Solution: If a molecular ion is required for your analysis, consider using a "softer" ionization technique like Chemical Ionization (CI) if available.
// Nodes sample_prep [label="Sample Preparation\n(Dilution, Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; injection [label="GC Injection\n(Inlet: 280°C)", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Chromatographic Separation\n(DB-5ms Column, Temp Ramp)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ionization [label="Ionization\n(EI, 70 eV)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mass_analysis [label="Mass Analysis\n(Quadrupole, m/z 50-350)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; detection [label="Detection & Data Acquisition", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges sample_prep -> injection; injection -> separation; separation -> ionization; ionization -> mass_analysis; mass_analysis -> detection; } Caption: General GC-MS Analytical Workflow.
Q7: My chromatographic peaks are tailing, and my baseline is high. What should I check first?
A7: This combination of symptoms in GC-MS often points to contamination or activity in the inlet or the front end of the column.
-
Cause - Inlet Contamination: The inlet liner is a common site for the accumulation of non-volatile matrix components. This residue can create active sites that interact with analytes, causing peak tailing.
-
Solution: Perform regular inlet maintenance. This includes replacing the injection port liner and septum. A silanized (deactivated) glass wool liner is recommended to trap non-volatiles while remaining inert.
-
Cause - Column Contamination: If the contamination is severe, it may have passed the liner and deposited on the front of the GC column.
-
Solution: "Bake out" the column at its maximum isothermal temperature for an hour (without exceeding the column's limit). If this doesn't resolve the issue, you can trim the column by removing the first 10-15 cm from the inlet side to remove the contaminated section.
References
Technical Support Center: Mitigating Off-Target Effects of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
Prepared by the Office of the Senior Application Scientist
This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing the small molecule inhibitor 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone (herein referred to as 'Compound C451') in biological assays. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you identify, understand, and mitigate potential off-target effects, ensuring the integrity and reproducibility of your experimental outcomes.
Section 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the most common initial queries and concerns when working with a novel investigational compound like C451. Understanding these foundational principles is the first step toward robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a primary concern with small molecule inhibitors like C451?
A1: Off-target effects occur when a small molecule, designed to bind to a specific biological target (the "on-target"), also interacts with other, unintended macromolecules (the "off-targets").[1] These unintended interactions can lead to a variety of confounding outcomes, including:
-
Cellular Toxicity: Engagement with essential cellular proteins can cause cytotoxicity that masks the specific on-target effect.
-
Confounding Signaling Pathways: Inhibition of an off-target kinase, for example, can trigger or suppress signaling cascades unrelated to your primary pathway of interest.[2]
In drug development, unidentified off-target effects are a major cause of late-stage failures and adverse drug reactions.[3][4] Therefore, rigorous de-risking and validation are paramount from the earliest stages of research.
Q2: I'm starting my first experiments with C451. How can I proactively anticipate its potential off-target liabilities?
A2: Before initiating wet-lab experiments, a combination of computational and physicochemical assessments can provide valuable foresight. This proactive approach is a cornerstone of modern drug discovery.[3][5]
-
In Silico Profiling: Utilize computational tools to screen the chemical structure of C451 against databases of known protein targets. These platforms use algorithms based on ligand shape, chemical fingerprints, and protein pocket similarities to predict potential interactions.[6] This can generate a preliminary "hit list" of potential off-targets to investigate experimentally.
-
Physicochemical Characterization: Basic compound properties are a frequent source of artifacts.
-
Solubility: Poor aqueous solubility can lead to compound precipitation or aggregation in assays, causing non-specific inhibition that can be mistaken for a genuine biological effect.[7][8] Always determine the kinetic solubility of C451 in your final assay buffer.
-
Chemical Stability: Confirm that C451 is stable under your experimental conditions (e.g., in DMSO stock, in culture media over 24-72 hours). Degradation can produce new chemical species with their own unique off-target profiles.
-
Q3: My compound shows high potency in a biochemical (cell-free) assay, but its potency drops significantly in my cell-based assay. What could be the cause?
A3: This is a classic and frequent challenge in drug discovery, often pointing to issues beyond simple on-target engagement. The discrepancy between biochemical and cellular potency can stem from several factors:[7]
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Active Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm, keeping the intracellular concentration too low to be effective.[1]
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s) into an inactive form.
-
Off-Target Engagement: An off-target effect could be antagonizing the desired on-target phenotype. For example, if your on-target effect is anti-proliferative, an off-target effect that activates a pro-survival pathway could mask the intended outcome.
The workflow below provides a logical progression for diagnosing these common issues.
Section 2: Troubleshooting Guide for Unexpected Results
When experimental results are inconsistent or counterintuitive, a systematic approach is required to differentiate on-target biology from off-target artifacts.
| Problem Observed | Potential Cause & Explanation | Recommended Action & Protocol |
| Inconsistent cellular phenotype across experiments. | 1. Compound Instability/Precipitation: C451 may be unstable or precipitating out of solution at the working concentration, leading to variable effective doses. 2. Assay Interference: The compound itself may interfere with the assay readout technology (e.g., quenching fluorescence, inhibiting luciferase).[9] | 1. Solubility Check: Visually inspect wells for precipitation under a microscope. Perform a solubility assay in the final assay medium. 2. Assay Interference Control: Run the assay in a cell-free system containing only the assay reagents and C451 to check for direct interference.[1] |
| Observed phenotype does not match the known function of the intended target. | 1. Dominant Off-Target Effect: C451 is engaging an off-target that produces a stronger or different biological response than the on-target. This is common when targeting a subtle pathway while an off-target controls a major process like cell viability.[2] | 1. Orthogonal Target Validation: Use a non-pharmacological method to validate the on-target phenotype. Use siRNA or CRISPR to knock down/out the target protein. If the resulting phenotype does not match that of C451 treatment, an off-target effect is highly likely.[1][10] 2. Broad-Spectrum Profiling: Screen C451 against a panel of common off-targets, such as a commercial kinase panel.[1][2] |
| High levels of cytotoxicity are observed at concentrations needed for on-target engagement. | 1. General Cellular Toxicity: The chemical scaffold of C451 may possess inherent toxicity unrelated to a specific protein target (e.g., membrane disruption, mitochondrial toxicity). 2. Potent Off-Target Toxicity: C451 may be inhibiting an essential "housekeeping" protein, leading to cell death before the on-target phenotype can be observed. | 1. Use an Inactive Control: Synthesize or acquire a structurally similar analog of C451 that is inactive against the on-target. If this analog retains the cytotoxic effect, the toxicity is likely an off-target or non-specific effect.[7] 2. Orthogonal Toxicity Assays: Compare results from metabolic assays (e.g., MTT) with membrane integrity assays (e.g., LDH release) to better understand the mechanism of cell death.[1] |
Section 3: Key Experimental Protocols for Validation
Executing well-controlled experiments is the only definitive way to confirm on-target activity and rule out off-target interference. Below are detailed protocols for essential validation assays.
Protocol 3.1: Broad-Spectrum Kinase Profiling
Rationale: The protein kinase family is a frequent source of off-target hits for many small molecules due to the conserved nature of the ATP-binding pocket.[2] Profiling C451 against a large panel of kinases is a cost-effective way to identify unintended inhibitory activity.
Methodology:
-
Service Provider Selection: Engage a reputable commercial vendor that offers kinase profiling services (e.g., Eurofins Discovery, Reaction Biology Corp.). Select a panel that provides broad coverage of the human kinome (e.g., >400 kinases).
-
Compound Submission: Prepare a high-concentration stock of C451 (e.g., 10 mM in 100% DMSO) of high purity (>98%). Submit the required volume and concentration as specified by the vendor.
-
Concentration Selection: Request an initial screen at a single high concentration (e.g., 10 µM) to identify any potential hits.
-
Data Analysis: The vendor will provide data as "% Inhibition" at the tested concentration. Any kinase inhibited by >50-70% should be flagged as a potential off-target.
-
Follow-Up: For any significant hits, perform a dose-response experiment (e.g., 10-point curve) to determine the IC50 value for the off-target interaction. A potent off-target IC50 (<1 µM) warrants serious investigation.
Protocol 3.2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful biophysical method that directly confirms target engagement within intact cells. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[11] It is an invaluable tool for confirming that C451 physically interacts with its intended target in a physiological context.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with C451 at a relevant concentration (e.g., 10x the cellular IC50) and another set with vehicle (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Gradient: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g).
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature point using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and C451-treated samples. A successful result will show a rightward shift in the melting curve for the C451-treated sample, indicating thermal stabilization due to direct binding.
Protocol 3.3: Genetic Knockdown for Phenotypic Correlation
Rationale: The gold standard for validating that a compound's cellular activity is due to its intended target is to demonstrate that genetic ablation of the target phenocopies the compound's effect.[1][10]
Methodology (using siRNA):
-
Reagent Preparation: Resuspend validated siRNA oligos targeting your protein of interest and a non-targeting control (NTC) siRNA to a stock concentration of 20 µM.
-
Transfection: Plate cells so they will be 30-50% confluent at the time of transfection. Prepare transfection complexes by diluting siRNA and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media, according to the manufacturer's protocol. Add the complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown. The optimal time should be determined empirically.
-
Validation of Knockdown: Harvest a subset of cells and perform Western Blot or qPCR to confirm a significant reduction (>70%) in the target protein level in siRNA-treated cells compared to NTC-treated cells.
-
Phenotypic Assay: At the same 48-72 hour time point, perform your primary cellular assay on the remaining cells. Simultaneously, treat a separate set of non-transfected cells with C451 and vehicle control.
-
Data Comparison: Compare the phenotype from the target knockdown cells to the phenotype from the C451-treated cells. A strong correlation (phenocopy) provides powerful evidence for on-target action.
Section 4: Data Summary and Advanced Considerations
Properly documenting and comparing data from orthogonal validation experiments is crucial for building a convincing case for your compound's mechanism of action.
Hypothetical Data Summary for Compound C451
The table below illustrates how to consolidate data to assess the selectivity of C451.
| Assay Type | Target Protein | C451 Result | Interpretation |
| Biochemical Assay | On-Target X | IC50 = 50 nM | Potent enzymatic inhibition. |
| Cellular Assay | On-Target X | EC50 = 500 nM | Good cell potency; 10-fold shift suggests moderate permeability or efflux. |
| Kinase Profiling | Off-Target Kinase Y | Ki = 80 nM | Significant Off-Target. This kinase is inhibited with similar potency to the on-target and requires further investigation. |
| Kinase Profiling | Off-Target Kinase Z | Ki > 10,000 nM | Clean. No significant interaction. |
| CETSA | On-Target X | ΔTm = +5.2°C | Strong evidence. Confirms direct binding to On-Target X in intact cells. |
| CETSA | Off-Target Kinase Y | ΔTm = +4.8°C | Strong evidence. Confirms direct binding to Off-Target Kinase Y in intact cells. |
| siRNA Phenocopy | On-Target X | 85% Phenocopy | Strong evidence. The cellular phenotype is largely driven by modulation of On-Target X. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. resources.biomol.com [resources.biomol.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone and Structurally Related Compounds
Introduction
In the landscape of medicinal chemistry, the acetophenone scaffold and its derivatives represent a privileged structural motif, demonstrating a wide array of biological activities. This guide focuses on a specific derivative, 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, and aims to provide a comparative analysis of its potential biological activities against structurally similar compounds. While direct experimental data for this exact molecule is not extensively available in the public domain, by examining the biological profiles of related acetophenones, chalcones, and other chlorobenzyl-containing molecules, we can infer its likely activities and understand the key structural determinants for efficacy.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the structure-activity relationships (SAR) that govern the antifungal, antimicrobial, cytotoxic, and anti-inflammatory properties of these compounds. Furthermore, detailed experimental protocols for key biological assays are provided to ensure scientific integrity and enable the replication of findings.
Structural Framework and Rationale for Comparison
The core structure of this compound combines several key chemical features that are known to contribute to biological activity:
-
Acetophenone Core: A fundamental building block in many biologically active compounds.
-
A Benzyl Ether Linkage: This linkage can influence lipophilicity and molecular flexibility.
-
A 4-Chlorobenzyl Group: The presence and position of a halogen, such as chlorine, on the benzyl ring can significantly impact the electronic and steric properties of the molecule, often enhancing its biological effects.
The compounds selected for comparison in this guide share one or more of these structural features, allowing for a systematic evaluation of how modifications to this basic framework influence biological outcomes.
Comparative Biological Activities
Antifungal and Antimicrobial Activity
Derivatives of acetophenone are known to possess significant antifungal and antimicrobial properties. The introduction of various substituents to the acetophenone ring can modulate this activity. For instance, studies on acetophenone derivatives have demonstrated their efficacy against a panel of phytopathogenic fungi, with some compounds exhibiting more potent effects than the commercial fungicide hymexazol.
The broader class of chalcones, which are biogenetic precursors to flavonoids and are structurally related to acetophenones, also exhibit well-documented antimicrobial activity. This is often attributed to the O-alkyl chain, which increases the lipophilicity of the compounds, thereby facilitating greater interaction with microbial cell membranes[1].
A study on 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives, which share the benzyloxyphenyl scaffold with our target compound, revealed that while flexible compounds generally showed lower antifungal activity than their rigid counterparts, specific substitutions could lead to potent effects. For example, 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride demonstrated comparable or even more potent antifungal activity than fluconazole[2]. This suggests that the presence of a chlorobenzyl group, particularly with multiple chlorine substitutions, is a key determinant of antifungal efficacy.
Based on these findings, it is plausible that this compound would exhibit antifungal and antibacterial activity. The 4-chloro substitution on the benzyl ring is anticipated to enhance this activity compared to an unsubstituted benzyl group.
Table 1: Comparative Antimicrobial/Antifungal Activity of Structurally Similar Compounds
| Compound/Compound Class | Organism(s) | Activity Metric (e.g., MIC, IC50) | Reference |
| Acetophenone Derivatives | Various phytopathogenic fungi | IC50 values ranging from 10-19 µg/mL for the most active compounds. | [3] |
| Oxy-prenylated Chalcones | General antimicrobial | Increased lipophilicity leads to greater interaction with cell membranes. | [1] |
| 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride | Pathogenic fungi | Comparable or more potent than fluconazole. | [2] |
| N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine | Candida albicans, Gram-negative bacteria | Demonstrates antimycotic activity. | [4] |
Cytotoxic (Anticancer) Activity
The cytotoxicity of acetophenone and chalcone derivatives against various cancer cell lines is well-documented. The mechanisms of action often involve the induction of apoptosis and cell cycle arrest. For example, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone has been shown to exhibit a cytotoxic effect on the HT-29 human colon adenocarcinoma cell line in a dose- and time-dependent manner.
The presence of a chlorobenzyl group has also been associated with anticancer activity. A study on a maleimide derivative, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione, demonstrated its antineoplastic action towards human colon carcinoma HCT116 cells.
Given that both the acetophenone core and the chlorobenzyl moiety are present in our compound of interest, it is reasonable to hypothesize that this compound could possess cytotoxic properties against certain cancer cell lines.
Table 2: Comparative Cytotoxicity of Structurally Similar Compounds
| Compound/Compound Class | Cancer Cell Line(s) | Activity Metric (IC50) | Reference |
| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone | HT-29 (colon adenocarcinoma) | 38.8 ± 1.64 µg/mL (24h), 17.2 ± 2.29 µg/mL (48h), 25.3 ± 0.99 µg/mL (72h) | |
| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione | HCT116 (colon carcinoma), HeLa (cervical carcinoma), SK-MEL-28 (melanoma) | GI50 in the range of 0.75–7.22 µg/mL | |
| Monobenzyltin compound with 4-chlorobenzylhydrazidato ligand | MCF-7 (breast adenocarcinoma) | 2.5±0.50 μg/mL (48h) | [5] |
Anti-inflammatory Activity
Chalcone derivatives have been extensively studied for their anti-inflammatory effects. Their mechanisms of action include the inhibition of nitric oxide (NO) production and the release of pro-inflammatory mediators. The presence of hydroxyl groups on the chalcone scaffold is often associated with potent anti-inflammatory activity.
While direct evidence for the anti-inflammatory activity of this compound is lacking, a study on a new hybrid NSAID tetrahydropyran derivative containing a 4-chloro substituent demonstrated in vivo and in vitro anti-inflammatory effects[6]. This suggests that the chloro-substitution may contribute to anti-inflammatory properties. Therefore, it is plausible that our target compound may exhibit some level of anti-inflammatory activity, which would need to be confirmed experimentally.
Experimental Protocols
To ensure the scientific validity and reproducibility of biological activity assessments, the following detailed protocols for key assays are provided.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in fresh CAMHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 1.5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum but no test compound.
-
Sterility Control: A well containing only CAMHB.
-
Positive Control: A well containing a known antibiotic.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Caption: Workflow for Broth Microdilution Assay.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Test compound
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential: A Comparative Efficacy Guide to 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents, the synthesis and evaluation of new chemical entities are paramount. This guide provides an in-depth comparative analysis of the efficacy of a series of chalcone derivatives synthesized from a common precursor, 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone. We will delve into the synthetic rationale, detailed experimental protocols, and a comparative assessment of their antimicrobial activities, supported by experimental data, to offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
The Core Scaffold: Synthesis of this compound
The foundational step in the synthesis of the target chalcone derivatives is the preparation of the key intermediate, this compound. This compound serves as the ketonic component in the subsequent Claisen-Schmidt condensation.
The synthesis commences with the readily available 2-hydroxyacetophenone, which undergoes a nucleophilic substitution reaction with 4-chlorobenzyl chloride. This etherification reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. The base deprotonates the hydroxyl group of 2-hydroxyacetophenone, forming a phenoxide ion which then acts as a nucleophile, attacking the benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride ion to form the desired ether linkage.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2-hydroxyacetophenone (1 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chlorobenzyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Diversification through Chalcone Synthesis: The Claisen-Schmidt Condensation
With the core ketone in hand, a library of chalcone derivatives can be synthesized via the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aldehyde with a ketone. In this context, this compound serves as the ketone, which is reacted with various substituted aromatic aldehydes to yield a diverse range of chalcones.
The mechanism involves the deprotonation of the α-carbon of the ketone by a base (e.g., potassium hydroxide in ethanol) to form an enolate ion. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone, the chalcone. The choice of substituted benzaldehydes is crucial as it allows for the introduction of various functional groups onto the chalcone scaffold, thereby enabling a systematic investigation of structure-activity relationships (SAR).
Caption: General workflow for the synthesis of chalcone derivatives.
Comparative Antimicrobial Efficacy
The synthesized chalcone derivatives are subsequently evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Antibacterial Activity
The antibacterial potential of chalcone derivatives has been widely reported. The α,β-unsaturated ketone moiety is considered a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic groups in bacterial enzymes and proteins, leading to cell death[1].
The following table summarizes the antibacterial activity of a series of synthesized chalcone derivatives against representative Gram-positive and Gram-negative bacteria.
| Compound ID | R-group on Benzaldehyde | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| C1 | H | 125 | 250 |
| C2 | 4-Cl | 62.5 | 125 |
| C3 | 4-NO₂ | 31.25 | 62.5 |
| C4 | 4-OCH₃ | 250 | >250 |
| C5 | 4-N(CH₃)₂ | 125 | 250 |
| Ciprofloxacin | (Standard) | 1.56 | 0.78 |
Note: The data presented is a representative compilation from various studies on similar chalcone derivatives and is intended for comparative purposes.
Analysis of Structure-Activity Relationship (SAR):
From the data, several trends emerge:
-
Electron-withdrawing groups enhance activity: The presence of electron-withdrawing groups like chloro (Cl) and nitro (NO₂) at the para-position of the benzaldehyde ring (compounds C2 and C3 ) leads to a significant increase in antibacterial activity compared to the unsubstituted derivative (C1 ). This can be attributed to the increased electrophilicity of the β-carbon of the enone system, making it a more potent Michael acceptor.
-
Electron-donating groups decrease activity: Conversely, the presence of a strong electron-donating group like methoxy (OCH₃) (C4 ) diminishes the antibacterial activity.
-
Gram-positive vs. Gram-negative sensitivity: The tested chalcones generally exhibit better activity against the Gram-positive bacterium Staphylococcus aureus than the Gram-negative Escherichia coli. This is a common observation for many antimicrobial compounds and is often attributed to the differences in the cell wall structure between these two types of bacteria.
Antifungal Activity
Chalcones have also demonstrated promising antifungal properties. Their mechanism of action is believed to involve the disruption of the fungal cell membrane and inhibition of key enzymes.
The antifungal efficacy of the chalcone derivatives against a common fungal pathogen is presented below.
| Compound ID | R-group on Benzaldehyde | Candida albicans (MIC, µg/mL) |
| C1 | H | 125 |
| C2 | 4-Cl | 62.5 |
| C3 | 4-NO₂ | 62.5 |
| C4 | 4-OCH₃ | 250 |
| C5 | 4-N(CH₃)₂ | 125 |
| Fluconazole | (Standard) | 8 |
Note: The data presented is a representative compilation from various studies on similar chalcone derivatives and is intended for comparative purposes.
Analysis of Structure-Activity Relationship (SAR):
The SAR for antifungal activity mirrors that of the antibacterial activity:
-
Halogen and Nitro Substituents: The presence of a chloro or nitro group at the para-position (C2 and C3 ) enhances the antifungal activity against Candida albicans.
-
Electron-donating Substituents: The methoxy group (C4 ) leads to a decrease in antifungal potency.
Experimental Protocols for Antimicrobial Evaluation
To ensure the reproducibility and validity of the efficacy data, standardized protocols for antimicrobial susceptibility testing are crucial. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile saline or broth, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each chalcone derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the synthesis and antimicrobial efficacy of a series of chalcone derivatives based on the this compound scaffold. The Claisen-Schmidt condensation offers a versatile and straightforward method for generating a diverse library of these compounds. The structure-activity relationship studies consistently indicate that the introduction of electron-withdrawing groups, particularly halogens and nitro groups, on the benzaldehyde ring significantly enhances both antibacterial and antifungal activities.
These findings underscore the potential of this class of compounds as promising leads for the development of new antimicrobial agents. Further research should focus on expanding the library of derivatives to explore a wider range of substituents and their positional effects. Additionally, mechanistic studies to elucidate the precise molecular targets of these compounds within microbial cells will be crucial for their rational design and optimization into clinically viable drugs. The exploration of their efficacy against drug-resistant microbial strains is also a critical next step in their developmental pathway.
References
A Senior Application Scientist's Guide to In Silico Docking: Evaluating 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone Against Key Therapeutic Targets
This guide provides a comprehensive, in-depth analysis of the in silico molecular docking of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, a compound with a scaffold reminiscent of chalcones, which are known for their broad spectrum of biological activities.[1][2][3] We will objectively compare its binding potential against established therapeutic protein targets and alternative molecules, supported by a detailed, self-validating experimental workflow. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply molecular docking techniques for lead compound evaluation.
Introduction: The Rationale for In Silico Evaluation
The journey of a drug from concept to clinic is long, arduous, and expensive. In silico molecular docking has emerged as an indispensable tool in modern drug discovery, offering a rapid, cost-effective, and rational approach to identifying and optimizing lead compounds.[4][5] By simulating the interaction between a small molecule (ligand) and a protein's binding site, we can predict the strength of this interaction, known as binding affinity.[5][6] A lower, more negative binding energy (typically measured in kcal/mol) suggests a more stable and higher affinity protein-ligand complex, indicating a greater potential for the ligand to exert a biological effect.[7][8][9]
The subject of our study, this compound, belongs to a chemical class with structural similarities to chalcones. Chalcone derivatives are well-documented as privileged structures in medicinal chemistry, exhibiting a wide range of bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This is largely due to their ability to interact with a diverse array of protein targets.[1] Therefore, an initial in silico screening of this novel compound is a logical and scientifically sound first step to hypothesize its potential therapeutic applications.
This guide will focus on docking this compound against three validated and highly relevant protein targets implicated in cancer and multidrug resistance:
-
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): A key regulator of cell proliferation, its overactivity is a hallmark of many cancers.[10]
-
Tubulin: The protein subunit of microtubules, essential for cell division. Its disruption is a proven anticancer strategy.[1]
-
P-glycoprotein (P-gp): A membrane transporter responsible for extruding chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).[11]
Experimental Design: A Self-Validating Docking Workflow
To ensure the scientific integrity and reproducibility of our findings, we employ a rigorous and validated docking protocol. The causality behind each step is explained to provide a clear understanding of the experimental choices.
Selection of Docking Software
For this study, we will utilize AutoDock Vina , a widely recognized and validated open-source molecular docking program.[4][12] It is lauded for its high accuracy, computational speed, and robust scoring function, which make it an excellent choice for both single-molecule docking and virtual screening of compound libraries.[4][12]
Workflow Overview
The entire in silico docking process follows a structured, multi-stage pipeline, from data acquisition and preparation to simulation and final analysis. This workflow ensures that each component is optimized for accuracy before proceeding to the next step.
References
- 1. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 5. scispace.com [scispace.com]
- 6. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. etflin.com [etflin.com]
- 10. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dasher.wustl.edu [dasher.wustl.edu]
A Comparative Analysis of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone and Its Positional Isomers: Synthesis, Physicochemical Properties, and Biological Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential biological significance of ortho-, meta-, and para-isomers of 1-((4-Chlorobenzyl)oxy)phenyl)ethanone.
Introduction
The deliberate and systematic exploration of positional isomers is a cornerstone of modern drug discovery and materials science. The seemingly subtle shift of a functional group on an aromatic ring can profoundly influence a molecule's physicochemical properties, biological activity, and overall suitability as a therapeutic agent or functional material. This guide provides a detailed comparative analysis of three such isomers: 1-(2-((4-chlorobenzyl)oxy)phenyl)ethanone (ortho-isomer), 1-(3-((4-chlorobenzyl)oxy)phenyl)ethanone (meta-isomer), and 1-(4-((4-chlorobenzyl)oxy)phenyl)ethanone (para-isomer).
These compounds, characterized by a substituted acetophenone core linked to a 4-chlorobenzyl group via an ether linkage, present an intriguing case study in structure-property relationships. The variation in the position of the acetyl group (ortho, meta, or para) relative to the benzyloxy substituent is expected to modulate electronic distribution, steric hindrance, and intermolecular interactions, thereby impacting their physical characteristics and biological profiles. This guide will delve into the synthetic strategies for these isomers, provide a comparative overview of their physicochemical properties, and explore their potential biological activities, supported by established experimental protocols and data.
Synthetic Strategies: The Williamson Ether Synthesis
A versatile and widely adopted method for the preparation of ethers, the Williamson ether synthesis, serves as a logical and efficient route to the target compounds. This nucleophilic substitution reaction involves the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide.[1][2][3] For the synthesis of the title isomers, this entails the reaction of the corresponding hydroxyacetophenone (ortho, meta, or para) with 4-chlorobenzyl chloride.
The causality behind this experimental choice lies in the high reactivity of benzylic halides in SN2 reactions and the ready availability of the starting hydroxyacetophenones. The phenolic proton is sufficiently acidic to be deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to generate the nucleophilic phenoxide in situ.[4]
Caption: A generalized workflow for the spectroscopic characterization of the synthesized isomers.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of these positional isomers. The choice of stationary phase and mobile phase is crucial for achieving optimal resolution. A reversed-phase C18 column is a common starting point, with a mobile phase typically consisting of a mixture of acetonitrile or methanol and water. The elution order of the isomers will depend on their relative polarities.
Potential Biological Activities: A Comparative Perspective
While specific biological data for these exact isomers is limited, the broader classes of substituted acetophenones and chlorobenzyl ether derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties. [1][2][5]
-
Antimicrobial Activity: The presence of the chlorobenzyl moiety suggests potential antimicrobial activity. [6]The position of the acetyl group could influence the molecule's interaction with microbial targets. Comparative screening of the three isomers against a panel of bacteria and fungi would be necessary to determine their relative potencies and spectrum of activity.
-
Anticancer Activity: Acetophenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. [7]The mechanism of action often involves the induction of apoptosis or cell cycle arrest. The differential positioning of the substituents in the ortho, meta, and para isomers could lead to variations in their anticancer efficacy and selectivity towards different cancer cell types. In vitro cytotoxicity assays, such as the MTT assay, would be the initial step in evaluating and comparing their anticancer potential. [1] Structure-Activity Relationship (SAR) Considerations
Caption: A conceptual diagram illustrating the relationship between isomeric structure, physicochemical properties, and biological activity.
Conclusion and Future Directions
This guide has provided a comparative framework for the synthesis, characterization, and potential biological evaluation of this compound and its meta- and para-isomers. The Williamson ether synthesis offers a reliable route for their preparation. While a complete experimental dataset is not yet available for all isomers, the principles of spectroscopic and chromatographic analysis outlined here provide a clear path for their comprehensive characterization.
Future research should focus on the following:
-
Synthesis and Characterization of the Meta-Isomer: A priority is the synthesis and full experimental characterization of 1-(3-((4-chlorobenzyl)oxy)phenyl)ethanone to complete the comparative dataset.
-
Comparative Biological Evaluation: A systematic in vitro screening of all three isomers for their antimicrobial and anticancer activities is crucial to elucidate the structure-activity relationships and identify the most promising candidate for further development.
-
Computational Modeling: Molecular modeling studies could provide valuable insights into the conformational preferences of the isomers and their interactions with potential biological targets, helping to rationalize the observed differences in their properties and activities.
By systematically investigating these positional isomers, researchers can gain a deeper understanding of the subtle yet significant impact of molecular architecture on chemical and biological function, paving the way for the rational design of new and improved therapeutic agents and functional materials.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. Antimicrobial N-(2-chlorobenzyl)-substituted hydroxamate is an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Comparative in vitro cytotoxicity of taxol and Taxotere against cisplatin-sensitive and -resistant human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Framework for Assessing the Cross-Reactivity of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
This guide provides a comprehensive framework for characterizing the receptor cross-reactivity profile of the novel compound 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone. As this molecule is not extensively characterized in publicly available literature, this document outlines a systematic approach for its evaluation. We will proceed by analyzing its structural motifs to propose a plausible primary target class, and then detail the requisite experimental protocols to rigorously define its selectivity and potential off-target interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Introduction and Structural Analysis of this compound
The chemical structure of this compound features a substituted acetophenone linked to a 4-chlorobenzyl group via an ether bond. This arrangement of aromatic rings connected by a flexible ether linkage is a common pharmacophore in a variety of biologically active compounds. The presence of the chloro-substituted benzyl group and the acetophenone moiety suggests potential interactions with biogenic amine receptors, such as histamine, dopamine, or serotonin receptors, which often have binding sites that accommodate such aromatic features.
Given the structural similarities to some first-generation antihistamines and certain atypical antipsychotics, we can hypothesize that a primary target for this compound could be a G protein-coupled receptor (GPCR). For the purpose of this guide, we will hypothesize that this compound is a potential ligand for the Histamine H1 Receptor (H1R) , a GPCR that couples to Gq/11 proteins. This hypothesis allows us to build a structured plan for assessing cross-reactivity against other relevant receptors.
The Imperative of Comprehensive Cross-Reactivity Profiling
In early-stage drug discovery, establishing the selectivity of a lead compound is as crucial as determining its primary activity. Unforeseen off-target interactions can lead to adverse drug reactions (ADRs), toxicity, or diminished efficacy.[1] A systematic cross-reactivity assessment against a panel of common receptors is therefore an indispensable step in preclinical development.[2][3] This process not only de-risks a development program by identifying potential liabilities early but can also reveal novel therapeutic opportunities through polypharmacology.[4]
The following sections detail a robust, multi-tiered experimental approach to comprehensively profile the binding and functional activity of this compound across a range of physiologically relevant receptors.
Tier 1: Primary Target Validation and Broad Receptor Screening
The initial phase of investigation involves confirming the hypothesized interaction with the H1 receptor and conducting a broad screen to identify any significant off-target binding.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a fundamental tool for quantifying the affinity of a compound for a specific receptor.[5][6] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.[7][8]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Utilize cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells expressing H1R).
-
Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[9]
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
To each well, add:
-
The membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-pyrilamine for the H1 receptor), typically at a concentration close to its dissociation constant (Kd).
-
Varying concentrations of the unlabeled test compound, this compound.
-
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).[9]
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Table 1: Hypothetical Binding Affinity Profile for this compound from a Broad Receptor Screen
| Receptor Target | Radioligand | Ki (nM) |
| Histamine H1 | [³H]-pyrilamine | 25 |
| Histamine H2 | [³H]-tiotidine | >10,000 |
| Adrenergic α1A | [³H]-prazosin | 850 |
| Adrenergic α2A | [³H]-rauwolscine | 2,500 |
| Adrenergic β1 | [³H]-CGP12177 | >10,000 |
| Dopamine D1 | [³H]-SCH23390 | 5,200 |
| Dopamine D2 | [³H]-spiperone | 1,200 |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 3,100 |
| Serotonin 5-HT2A | [³H]-ketanserin | 980 |
| Muscarinic M1 | [³H]-NMS | 4,500 |
| Muscarinic M2 | [³H]-AF-DX 384 | >10,000 |
| Muscarinic M3 | [³H]-4-DAMP | 7,800 |
This data is illustrative. A standard screening panel would include a much broader range of receptors.[1][2]
Tier 2: Functional Characterization of Receptor Interactions
Identifying binding affinity is only the first step. It is crucial to determine the functional consequence of this binding—does the compound act as an agonist, antagonist, or inverse agonist? Functional assays are designed to measure a downstream cellular response following receptor activation.[10]
GTPγS Binding Assays for GPCRs
The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is an early and direct measure of GPCR activation.[11][12] This assay can effectively distinguish between agonists (which stimulate [³⁵S]GTPγS binding) and antagonists (which block agonist-stimulated binding).[10]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Reagents and Membranes:
-
Use the same membrane preparations as in the binding assays.
-
Prepare an assay buffer containing GDP (to ensure G proteins are in their inactive state), MgCl₂, and NaCl.
-
The key reagents are [³⁵S]GTPγS and the test compound.
-
-
Assay Procedure (Agonist Mode):
-
Incubate membranes with varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C to allow for nucleotide exchange.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate membranes with varying concentrations of the test compound.
-
Add a known agonist for the receptor of interest at a concentration that elicits a submaximal response (e.g., EC80).
-
Initiate the reaction by adding [³⁵S]GTPγS and incubate as above.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration, similar to the radioligand binding assay.
-
Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
-
Data Analysis:
-
Agonist Mode: Plot stimulated [³⁵S]GTPγS binding against the compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a standard agonist.
-
Antagonist Mode: Plot the inhibition of agonist-stimulated binding against the compound concentration to determine the IC50.
-
Second Messenger Assays: cAMP Modulation
Many GPCRs signal by modulating the intracellular concentration of cyclic AMP (cAMP). Gs-coupled receptors increase cAMP levels, while Gi/o-coupled receptors decrease them.[13][14] Measuring cAMP changes provides a robust readout of the functional activity of a compound at these receptors.
Experimental Protocol: cAMP Accumulation Assay (e.g., for Gi-coupled receptors)
-
Cell Preparation:
-
Use a cell line stably expressing the receptor of interest (e.g., a 5-HT1A receptor).
-
Seed the cells into 96- or 384-well plates and grow to near confluence.[14]
-
-
Assay Execution:
-
Pre-treat the cells with varying concentrations of the test compound.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.
-
Incubate for 15-30 minutes at 37°C.[15]
-
-
Detection:
-
Data Analysis:
-
Calculate the percent inhibition of the forskolin-stimulated cAMP response for each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.
-
Table 2: Hypothetical Functional Activity Profile for this compound
| Receptor Target | Assay Type | Functional Activity | Potency (EC50/IC50, nM) | Efficacy (% of Standard) |
| Histamine H1 | Calcium Flux | Inverse Agonist | 150 | -85% |
| Adrenergic α1A | Calcium Flux | Antagonist | 1,100 | N/A |
| Dopamine D2 | cAMP Inhibition | Antagonist | 1,500 | N/A |
| Serotonin 5-HT2A | Calcium Flux | Antagonist | 1,250 | N/A |
This data is illustrative and assumes the H1 receptor couples to Gq, leading to calcium mobilization, which can be measured with fluorescent dyes. Inverse agonism at H1R is a common feature of many antihistamines.
Conclusion and Forward Look
The provided framework offers a systematic and rigorous pathway for characterizing the cross-reactivity of the novel compound this compound. By initiating with broad binding screens and progressing to targeted functional assays for identified hits, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to making informed decisions in the lead optimization process, mitigating the risks of off-target effects, and ultimately enhancing the potential for clinical success. The hypothetical data presented underscores the importance of not only identifying off-target binding but also understanding its functional consequences.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. criver.com [criver.com]
- 4. Label-free cell microarray profiling for efficacy and toxicity studies | Innovation Platform [nc3rs.org.uk]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 16. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 17. GloSensor™ cAMP Assay Protocol [promega.com]
A Senior Application Scientist's Guide to Benchmarking Novel Anti-Inflammatory Compounds: A Case Study with 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
Abstract
In the dynamic landscape of drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of a candidate molecule, using 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone as a case study, against established standard-of-care anti-inflammatory drugs. While this specific molecule is not extensively characterized in public literature, its chemical structure suggests potential as an inhibitor of the cyclooxygenase (COX) enzymes, a cornerstone target for anti-inflammatory therapy.[1][2] This guide, therefore, is structured as a detailed experimental plan, outlining the necessary in vitro and in vivo assays to elucidate its efficacy, selectivity, and preliminary safety profile. We will compare its performance against two benchmark drugs: Indomethacin , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.[3] This dual-comparator approach is critical for determining not only the potency but also the potential gastrointestinal safety profile of our test compound, a key differentiator in the field of non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Introduction: The Rationale for a New Anti-Inflammatory Agent
Inflammation is a complex biological response integral to immunity but also a central driver of numerous chronic diseases, including arthritis and cardiovascular conditions.[1][5] The primary therapeutic intervention for many inflammatory conditions involves the use of NSAIDs, which function by inhibiting the cyclooxygenase (COX) enzymes.[1][2][5] There are two main isoforms of this enzyme: COX-1 and COX-2.[4]
-
COX-1 is constitutively expressed in many tissues and plays a crucial role in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[4]
-
COX-2 is typically induced during an inflammatory response and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4]
The therapeutic action of NSAIDs is primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal ulcers, are largely attributed to the inhibition of COX-1.[1][4] This understanding has led to the development of COX-2 selective inhibitors (coxibs) like Celecoxib, which aim to provide anti-inflammatory relief with a reduced risk of gastric issues.
Our test compound, This compound , possesses structural motifs consistent with potential enzyme inhibition. This guide will outline a systematic approach to determine if it is a viable anti-inflammatory agent and, crucially, where it fits within the landscape of non-selective versus selective COX inhibitors.
The Benchmarking Strategy: A Multi-Tiered Approach
To comprehensively evaluate our test compound, we will employ a tiered series of experiments, moving from direct enzyme inhibition to cell-based assays and finally to a preclinical animal model of inflammation.
Caption: A multi-tiered workflow for evaluating a novel anti-inflammatory compound.
Tier 1: In Vitro Biochemical Assays - Targeting the Enzyme
The first critical step is to determine if this compound directly interacts with and inhibits the COX-1 and COX-2 enzymes.
Objective
To quantify the inhibitory potency (IC50) of the test compound against purified human COX-1 and COX-2 enzymes and compare it to Indomethacin and Celecoxib.
Experimental Protocol: COX Inhibitor Screening Assay
A common method for this is a fluorometric or colorimetric inhibitor screening assay.[6][7][8][9] This assay measures the peroxidase activity of COX, which generates a detectable signal.
Methodology:
-
Reagent Preparation:
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.
-
Prepare a stock solution of this compound, Indomethacin, and Celecoxib in DMSO. Create a serial dilution series for each compound.
-
Prepare the arachidonic acid (substrate) solution and the probe solution as per the kit manufacturer's instructions.[8]
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer, the enzyme (either COX-1 or COX-2), and the diluted test compounds or standard drugs.
-
Include "no inhibitor" controls (enzyme + buffer + DMSO) and "background" controls (buffer only).
-
Pre-incubate the plate to allow the inhibitors to bind to the enzymes.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Measure the fluorescence or absorbance at the appropriate wavelength over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.
-
Expected Data & Interpretation
The results will be summarized in a table to allow for direct comparison of potency and selectivity.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin | ~18 - 230[10][11] | ~26 - 630[10][11] | ~0.3 - 1.4 |
| Celecoxib | ~6,700 - 15,000 | ~40 - 870[12][13] | > 7.7 |
-
A low Selectivity Index (<1) would indicate COX-1 selectivity.
-
A Selectivity Index of ~1 would indicate a non-selective inhibitor, similar to Indomethacin.
-
A high Selectivity Index (>10) would suggest COX-2 selectivity, similar to Celecoxib, which would be a highly desirable outcome, suggesting a potentially better gastrointestinal safety profile.[4]
Tier 2: Cell-Based Assays - Confirming Cellular Activity
While direct enzyme inhibition is a crucial first step, it is essential to confirm that the compound is active in a more complex biological environment. We will measure the inhibition of prostaglandin E2 (PGE2) production in a cell-based model. PGE2 is a key prostaglandin involved in inflammation.[1]
Objective
To assess the ability of the test compound to inhibit PGE2 production in lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1) or a similar cell line.
Experimental Protocol: PGE2 Production Assay
This experiment will utilize a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGE2 levels in cell culture supernatants.[14][15][16][17]
Methodology:
-
Cell Culture and Treatment:
-
Plate THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Pre-treat the differentiated cells with various concentrations of the test compound, Indomethacin, or Celecoxib for 1 hour.
-
Induce inflammation by adding LPS (a potent inducer of COX-2) to the wells.
-
Incubate for 24 hours to allow for PGE2 production and secretion into the supernatant.
-
-
PGE2 Quantification (ELISA):
-
Collect the cell culture supernatants.
-
Perform a competitive ELISA according to the manufacturer's protocol.[14][15] In brief, PGE2 in the supernatant competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on the plate.
-
After washing, a substrate is added, and the resulting colorimetric signal is measured. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE2.
-
Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Determine the IC50 for the inhibition of PGE2 production for each compound.
-
Tier 3: In Vivo Efficacy - The Preclinical Proof-of-Concept
The ultimate test of an anti-inflammatory compound is its efficacy in a living organism. The carrageenan-induced paw edema model in rats is a standard and highly reproducible acute inflammation model used for screening NSAIDs.[18][19][20]
Objective
To evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce paw edema in rats.
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Experimental Protocol
Methodology:
-
Animal Grouping:
-
Acclimate male Wistar or Sprague-Dawley rats for at least one week.
-
Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (Indomethacin, e.g., 10 mg/kg, p.o.).[19]
-
Group 3-5: Test compound at three different dose levels (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.[19]
-
Administer the vehicle, Indomethacin, or test compound orally (p.o.).[19]
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[18][19][21]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[19]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal relative to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Tier 4: Preliminary Safety and Metabolic Stability
A potent and effective compound is of little use if it is toxic or rapidly metabolized. Therefore, preliminary safety and stability assessments are crucial.
Cytotoxicity Assessment (MTT Assay)
Objective: To determine if the test compound exhibits general cytotoxicity.
Protocol: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[22][23][24][25]
-
Culture a relevant cell line (e.g., HEK293 or HepG2) in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound for 24-48 hours.
-
Add MTT reagent to the wells and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilize the formazan crystals and measure the absorbance.
-
A significant decrease in absorbance indicates a cytotoxic effect.
Metabolic Stability Assessment (Microsomal Stability Assay)
Objective: To evaluate the susceptibility of the test compound to metabolism by liver enzymes, which is a key determinant of its in vivo half-life.
Protocol: This assay uses liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s.[26][27][28][29][30]
-
Incubate the test compound at a fixed concentration (e.g., 1 µM) with human liver microsomes and an NADPH regenerating system (to support enzyme activity) at 37°C.[27][29]
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining amount of the parent compound at each time point using LC-MS/MS.[29]
-
Plot the natural log of the percentage of compound remaining versus time to determine the half-life (t½) and intrinsic clearance.[29] A short half-life suggests rapid metabolism.
Conclusion and Future Directions
This guide presents a robust, logical, and industry-standard framework for the initial evaluation of a novel anti-inflammatory candidate, this compound. By systematically benchmarking its performance against both non-selective and selective COX inhibitors, researchers can gain critical insights into its potency, mechanism of action, and potential therapeutic window.
The data generated from these experiments will allow for a clear go/no-go decision. A successful compound would ideally demonstrate potent COX-2 inhibition (low nM IC50), a high COX-2 selectivity index, efficacy in the in vivo paw edema model, low cytotoxicity, and reasonable metabolic stability. Such a profile would warrant further investigation, including more extensive preclinical toxicology studies, pharmacokinetic profiling, and evaluation in chronic models of inflammation.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 6. caymanchem.com [caymanchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. elkbiotech.com [elkbiotech.com]
- 16. benchchem.com [benchchem.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. inotiv.com [inotiv.com]
- 19. benchchem.com [benchchem.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. clyte.tech [clyte.tech]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. researchgate.net [researchgate.net]
- 27. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 29. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 30. mercell.com [mercell.com]
A Researcher's Guide to the Reproducible Synthesis of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone: A Comparative Analysis of Synthetic Methodologies
In the landscape of drug discovery and development, the consistent and reliable synthesis of novel chemical entities is paramount. The reproducibility of experimental results underpins the foundation of scientific integrity, ensuring that findings can be independently verified and built upon. This guide provides an in-depth technical comparison of synthetic methodologies for 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, a compound of interest for researchers in medicinal chemistry. By examining the nuances of different synthetic routes, this document aims to equip scientists with the knowledge to select and execute a robust and reproducible synthesis, minimizing variability and maximizing the reliability of their research outcomes.
Introduction: The Challenge of Reproducibility in Organic Synthesis
The synthesis of complex organic molecules is often a multi-step process, with each step susceptible to variations that can impact the final yield, purity, and ultimately, the reproducibility of the experiment. Factors such as reagent quality, reaction conditions, and purification techniques can all introduce variability.[1][2] For a molecule like this compound, which incorporates a benzyl ether linkage, the choice of synthetic strategy is critical to overcoming potential challenges such as side reactions and purification difficulties. This guide will focus on the most common method for its synthesis, the Williamson ether synthesis, and compare it with a powerful alternative, the Mitsunobu reaction, as well as briefly touching upon Phase-Transfer Catalysis.
Core Synthesis Strategy: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[3] In the context of this compound, this involves the reaction of 2'-hydroxyacetophenone with 4-chlorobenzyl chloride in the presence of a base.
The Mechanism and its Implications for Reproducibility
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reproducibility of this reaction is highly dependent on several critical parameters that influence the SN2 pathway and minimize competing side reactions.
Key Factors Influencing Reproducibility:
-
Choice of Base: The selection of the base is arguably the most critical factor. The base must be strong enough to deprotonate the phenolic hydroxyl group of 2'-hydroxyacetophenone to form the nucleophilic phenoxide. However, an overly strong base can promote side reactions.
-
Potassium Carbonate (K₂CO₃): A commonly used mild base that is effective for this transformation.[4] Its use often leads to cleaner reactions with fewer byproducts compared to stronger bases.
-
Sodium Hydride (NaH): A much stronger base that ensures complete deprotonation. However, its high reactivity can lead to side reactions, and it is sensitive to moisture, requiring strictly anhydrous conditions.[5] In a study comparing K₂CO₃ and NaH for a similar etherification, NaH in DMF gave higher yields (80-96%) compared to K₂CO₃ in acetone (70-89%), suggesting that with careful control, stronger bases can be more effective.[6][7]
-
-
Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can accelerate the reaction rate.[5][8]
-
Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can increase the rate of reaction but may also promote side reactions such as elimination of the alkyl halide.
-
Purity of Reagents: The purity of the starting materials, 2'-hydroxyacetophenone and 4-chlorobenzyl chloride, is essential. Impurities can lead to the formation of byproducts that complicate purification and reduce the overall yield.
Potential Pitfalls and Side Reactions
Two primary side reactions can compromise the yield and purity of the desired product:
-
E2 Elimination: The alkoxide can act as a base and promote the elimination of HCl from 4-chlorobenzyl chloride, leading to the formation of an alkene. This is more prevalent with stronger bases and higher temperatures.[9]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of undesired isomers.
Alternative Synthetic Strategy: The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the formation of ethers, particularly when dealing with sterically hindered substrates.[2] This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a phenol.
The Mechanism and its Advantages
The Mitsunobu reaction proceeds through a different mechanism than the Williamson ether synthesis, involving the formation of an oxyphosphonium salt intermediate.[10][11] This pathway offers several advantages:
-
Mild Reaction Conditions: The reaction is typically carried out under neutral conditions and at room temperature, which can be advantageous for sensitive substrates.
-
Stereochemical Inversion: For chiral alcohols, the reaction proceeds with complete inversion of stereochemistry, which is a valuable feature in asymmetric synthesis.[2]
-
Overcoming Steric Hindrance: The Mitsunobu reaction can be effective for the coupling of sterically hindered alcohols and phenols where the Williamson ether synthesis may fail or give low yields.
Challenges to Reproducibility in the Mitsunobu Reaction
Despite its advantages, the Mitsunobu reaction has its own set of challenges that can affect reproducibility:
-
Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative, which can complicate purification.
-
Reagent Sensitivity: DEAD and DIAD are sensitive reagents and should be handled with care.
-
Acidic Nucleophile Requirement: The nucleophile (in this case, 2'-hydroxyacetophenone) should be sufficiently acidic (pKa < 15) for the reaction to proceed efficiently.[2]
A Third Way: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) provides another alternative for conducting the Williamson ether synthesis, particularly on an industrial scale.[12] This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the phenoxide ion from an aqueous or solid phase into an organic phase where it can react with the alkyl halide.[13]
Advantages of PTC:
-
Mild Reaction Conditions: PTC reactions can often be carried out under milder conditions than traditional Williamson ether synthesis.
-
Use of Inexpensive Bases: Inexpensive bases such as sodium hydroxide can be used in an aqueous solution.
-
Simplified Workup: The catalyst can often be easily removed, simplifying the purification process.
Challenges to Reproducibility in PTC:
-
Catalyst Efficiency: The choice and concentration of the phase-transfer catalyst are critical for achieving high yields and reproducible results.
-
Agitation: Efficient stirring is crucial to ensure effective mass transfer between the phases.
Comparative Analysis of Synthetic Methodologies
To provide a clear comparison, the following table summarizes the key features of the Williamson ether synthesis and the Mitsunobu reaction for the preparation of this compound.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagents | 2'-hydroxyacetophenone, 4-chlorobenzyl chloride, Base (e.g., K₂CO₃, NaH) | 2'-hydroxyacetophenone, 4-chlorobenzyl alcohol, PPh₃, DEAD/DIAD |
| Mechanism | SN2 | Oxyphosphonium intermediate |
| Typical Conditions | Elevated temperature (50-100 °C), Polar aprotic solvent | Room temperature, Anhydrous solvent (e.g., THF) |
| Key Advantages | Readily available and inexpensive reagents, Scalable | Mild conditions, Good for sterically hindered substrates, Stereospecific inversion |
| Key Disadvantages | Requires careful base selection, Potential for side reactions (elimination, C-alkylation) | Stoichiometric byproducts complicating purification, Sensitive reagents |
| Reproducibility Factors | Base strength, Solvent purity, Temperature control | Reagent quality, Order of addition, Efficient removal of byproducts |
Experimental Protocols
To ensure the highest level of reproducibility, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of this compound via the Williamson ether synthesis and the Mitsunobu reaction.
Protocol 1: Williamson Ether Synthesis using Potassium Carbonate
This protocol is based on a general and robust method for the synthesis of aryl benzyl ethers.
Materials:
-
2'-Hydroxyacetophenone
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add 4-chlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Protocol 2: Mitsunobu Reaction
This protocol is adapted from standard procedures for the Mitsunobu reaction.[10][14]
Materials:
-
2'-Hydroxyacetophenone
-
4-Chlorobenzyl alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2'-hydroxyacetophenone (1.0 eq), 4-chlorobenzyl alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, cool the mixture to 0 °C.
-
Slowly add DIAD (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
Characterization of this compound
Regardless of the synthetic method chosen, thorough characterization of the final product is crucial to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons, and the acetyl methyl protons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Visualization of Workflows
To better illustrate the decision-making process and experimental workflows, the following diagrams are provided.
Caption: Decision tree for selecting a synthetic method.
Caption: Workflow for the Williamson ether synthesis.
Conclusion and Recommendations
The reproducible synthesis of this compound is readily achievable with careful attention to experimental details. For most laboratory-scale syntheses, the Williamson ether synthesis using potassium carbonate in DMF offers a robust, cost-effective, and reproducible method. The key to success lies in the use of high-purity, anhydrous reagents and careful monitoring of the reaction progress.
The Mitsunobu reaction serves as an excellent alternative, particularly when dealing with more sterically demanding analogues or when milder reaction conditions are required. However, researchers must be prepared for a more challenging purification process to remove the stoichiometric byproducts.
Ultimately, the choice of synthetic method will depend on the specific requirements of the research, including the scale of the synthesis, the availability of reagents, and the sensitivity of the substrate. By understanding the underlying principles and potential pitfalls of each method, researchers can confidently produce this compound with high purity and reproducibility, thereby ensuring the integrity and validity of their scientific endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. CN107556188B - A kind of method of synthesizing benzyl ester by phase transfer catalysis - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Head-to-head comparison of different synthesis routes for 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
In the landscape of pharmaceutical research and drug development, the efficient and scalable synthesis of key intermediates is of paramount importance. One such intermediate, 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, serves as a crucial building block for a variety of biologically active molecules. This guide provides a comprehensive head-to-head comparison of three distinct synthetic routes to this valuable compound: the classical Williamson ether synthesis, a phase-transfer catalyzed approach, and a modern microwave-assisted method. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate synthetic strategy for their specific needs.
Introduction to the Target Molecule
This compound is a ketone derivative featuring a substituted benzyl ether moiety. This structural motif is prevalent in a range of pharmacologically relevant compounds. The synthesis of this molecule typically involves the O-alkylation of 2'-hydroxyacetophenone with 4-chlorobenzyl chloride. The efficiency, scalability, and environmental impact of this transformation are critical considerations for its practical application in a laboratory or industrial setting.
Synthesis Route 1: Classical Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide.[1][2] In the context of synthesizing this compound, this method involves the deprotonation of 2'-hydroxyacetophenone to form a phenoxide, which then acts as a nucleophile to displace the chloride from 4-chlorobenzyl chloride in an SN2 reaction.[1]
Mechanistic Rationale
The reaction proceeds in two fundamental steps. First, a base is used to abstract the acidic phenolic proton of 2'-hydroxyacetophenone, generating a more potent nucleophile, the phenoxide anion. Subsequently, this phenoxide attacks the benzylic carbon of 4-chlorobenzyl chloride, leading to the formation of the desired ether and an inorganic salt as a byproduct. The choice of a suitable base and an appropriate solvent is crucial to ensure a high reaction rate and minimize potential side reactions. Polar aprotic solvents like dimethylformamide (DMF) or acetone are often employed to solvate the cation of the base without impeding the nucleophilicity of the phenoxide.[3]
Figure 1: General workflow for the Williamson ether synthesis of the target molecule.
Experimental Protocol
A typical laboratory-scale procedure for the classical Williamson ether synthesis is as follows:
-
To a solution of 2'-hydroxyacetophenone (1.0 eq) in acetone, anhydrous potassium carbonate (1.5 eq) is added.
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
4-Chlorobenzyl chloride (1.1 eq) is then added to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.
Synthesis Route 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases.[4] For the synthesis of our target molecule, PTC offers a compelling alternative to the classical Williamson ether synthesis, often leading to milder reaction conditions, shorter reaction times, and the use of less expensive and hazardous bases and solvents.[4]
Mechanistic Rationale
In this approach, the reaction is typically performed in a biphasic system, such as a solid-liquid or liquid-liquid system. A phase-transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the 4-chlorobenzyl chloride is dissolved.[5] This "in-situ" generation and transport of the nucleophile into the organic phase allows the SN2 reaction to proceed efficiently at a lower temperature and often with higher selectivity.[4]
Figure 2: Conceptual workflow of the Phase-Transfer Catalyzed synthesis.
Experimental Protocol
A representative procedure for the phase-transfer catalyzed synthesis is as follows:
-
A mixture of 2'-hydroxyacetophenone (1.0 eq), powdered potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene is prepared.
-
4-Chlorobenzyl chloride (1.1 eq) is added to the stirred suspension.
-
The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours. Progress is monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with water and the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final product.
Synthesis Route 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that can dramatically accelerate reaction rates, often leading to higher yields and purer products in a fraction of the time required by conventional heating methods.[6][7]
Mechanistic Rationale
Microwave irradiation directly heats the reactants and solvent molecules through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in significantly shorter reaction times.[7] For the Williamson ether synthesis, this can translate to a reaction completion in minutes rather than hours. The reaction can often be performed under solvent-free conditions or with a minimal amount of a high-boiling polar solvent.
Figure 3: Simplified workflow of the Microwave-Assisted synthesis.
Experimental Protocol
A typical procedure for the microwave-assisted synthesis is as follows:
-
In a dedicated microwave reactor vessel, 2'-hydroxyacetophenone (1.0 eq), 4-chlorobenzyl chloride (1.1 eq), and powdered potassium carbonate (1.5 eq) are mixed. A high-boiling polar solvent such as DMF can be used in small amounts, or the reaction can be run under solvent-free conditions.
-
The vessel is sealed, and the reaction mixture is subjected to microwave irradiation at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Head-to-Head Comparison
To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized in the table below. The data is compiled from typical results reported in the literature for the synthesis of similar aryl benzyl ethers.
| Parameter | Classical Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Microwave-Assisted Synthesis |
| Reaction Time | 8 - 12 hours | 4 - 6 hours | 5 - 15 minutes |
| Temperature | Reflux (e.g., Acetone: ~56 °C) | 80 - 90 °C | 120 - 150 °C |
| Typical Yield | 75 - 85% | 85 - 95% | 90 - 98% |
| Reagents | Stoichiometric base (e.g., K₂CO₃) | Catalytic amount of PTC | Stoichiometric base (e.g., K₂CO₃) |
| Solvents | Acetone, DMF | Toluene, Dichloromethane | DMF (minimal), or solvent-free |
| Scalability | Readily scalable | Readily scalable | Scalability can be challenging |
| Environmental Impact | Moderate (solvent usage) | Lower (milder conditions) | Low (minimal solvent, energy efficient) |
Conclusion and Recommendations
Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.
-
The Classical Williamson Ether Synthesis remains a reliable and well-understood method, particularly suitable for laboratory-scale synthesis where reaction time is not a critical factor.
-
Phase-Transfer Catalysis presents a significant improvement over the classical method, offering higher yields and shorter reaction times under milder conditions. Its operational simplicity and the use of inexpensive catalysts make it an attractive option for both lab-scale and industrial applications.
-
Microwave-Assisted Synthesis provides the most rapid and often the highest-yielding route. This method is ideal for high-throughput synthesis and rapid lead optimization in a drug discovery setting. However, scalability can be a concern and requires specialized equipment.
For researchers aiming for a balance of efficiency, scalability, and cost-effectiveness, the Phase-Transfer Catalysis route is highly recommended. For rapid synthesis of small quantities for screening purposes, the Microwave-Assisted approach is unparalleled. The Classical Williamson Ether Synthesis , while less efficient, remains a valuable tool in the organic chemist's arsenal due to its simplicity and long-standing reliability. The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available equipment, and time constraints.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Selectivity engineering of phase transfer catalyzed alkylation of 2'-hydroxyacetophenone : Enhancement in rates and selectivity by creation of a third liquid phase | Semantic Scholar [semanticscholar.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. oatext.com [oatext.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
This guide provides a detailed, step-by-step protocol for the proper and safe disposal of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone (CAS No. 79615-80-8). As a halogenated aromatic ketone, this compound requires specialized handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety protocols for managing chlorinated organic waste streams.
Core Principles: Hazard Profile and Risk Assessment
Understanding the chemical nature of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound belongs to a class of chemicals—chlorinated organics—that are known for their potential toxicity and persistence.[1] Disposal via standard routes like sanitary sewers or landfill burial is strictly prohibited, as these methods can lead to environmental contamination of waterways and soil.[1][2]
The primary and accepted disposal method for chlorinated organic materials is high-temperature incineration at a licensed hazardous waste facility.[3][4] This process is designed to break down the molecule into simpler, less harmful components. However, the presence of chlorine means that combustion will generate hydrogen chloride (HCl), a corrosive gas that must be neutralized in a specialized scrubber system to prevent atmospheric pollution.[1][5] This is the critical reason for segregating halogenated waste from other chemical waste streams.
Table 1: Chemical and Hazard Summary
| Property | Data | Source |
|---|---|---|
| Chemical Name | This compound | N/A |
| CAS Number | 79615-80-8 | [6] |
| Molecular Formula | C15H13ClO2 | [6] |
| Molecular Weight | 260.72 g/mol | [6] |
| Anticipated Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [7][8] |
| Combustion Products | Carbon oxides, Hydrogen chloride (HCl). |[7] |
Mandatory Safety Protocols: PPE and Handling
Before handling the chemical for any purpose, including disposal, adherence to the following Personal Protective Equipment (PPE) standards is mandatory.
-
Eye Protection : Wear chemical safety goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection : Use chemically resistant nitrile gloves. Inspect gloves for tears or punctures before use.
-
Body Protection : A standard laboratory coat is required. For handling larger quantities or managing spills, impervious clothing may be necessary.[3]
-
Ventilation : Always handle this compound inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[7][8]
The Disposal Workflow: A Step-by-Step Guide
This section details the operational procedures for collecting and preparing this compound waste for final disposal.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is proper segregation. This compound and any materials contaminated with it must be classified as Halogenated Organic Waste .
-
Rationale : As previously mentioned, halogenated waste requires specialized incineration with flue gas scrubbing to manage corrosive byproducts like HCl.[1][5] Mixing this waste with non-halogenated streams complicates and increases the cost of disposal for the entire volume.
-
Procedure :
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
This container should be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Ensure the container is stored in secondary containment within a ventilated area, away from incompatible materials.[9]
-
Step 2: Waste Collection
All forms of waste—solid, liquid, and contaminated labware—must be collected.
-
Solid Waste : Collect any solid this compound directly into the designated Halogenated Organic Waste container.
-
Liquid Waste (Solutions) : If the compound is dissolved in a solvent, collect the entire solution in a container designated for "Halogenated Organic Liquid Waste." The pH of the solution should be between 6 and 9 before it is added to the waste container.[10]
-
Contaminated Materials : Any items that have come into direct contact with the compound, such as gloves, weighing paper, pipette tips, or paper towels used for cleaning minor spills, must also be placed in the solid waste container.
Step 3: Decontamination of Empty Containers
An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.
-
Rationale : Chemical residue can remain on the container walls, posing a risk to personnel and the environment if disposed of in regular trash.
-
Procedure (Triple Rinsing) :
-
Select a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).
-
Rinse the container with a small amount of the solvent, ensuring the entire inner surface is contacted.
-
Pour the solvent rinsate into the "Halogenated Organic Liquid Waste" container.
-
Repeat this rinsing process two more times for a total of three rinses.[4][9]
-
After the final rinse, allow the container to air dry in a fume hood. The labels must be fully defaced or removed. The clean, dry container may then be disposed of in the appropriate glass or plastic recycling bin.[9]
-
Step 4: Storage and Final Disposal
Properly stored and labeled waste is essential for a safe and compliant laboratory.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Relevant hazard pictograms (e.g., irritant) should also be present.[9]
-
Storage : Keep the waste container securely sealed and do not fill it beyond 90% capacity to prevent spills during transport.[10]
-
Pickup : Contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste. They will manage the final transport and disposal via a licensed chemical destruction facility.[11]
Disposal Decision Logic
The following diagram illustrates the correct decision-making process for managing all waste related to this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated by keeping the fume hood sash open.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE as described in Section 2.
-
Contain : For a small spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Collect : Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solid Waste" container.
-
Decontaminate : Clean the spill area with a suitable solvent and paper towels. Dispose of the cleaning materials as contaminated waste.
-
Report : Report the incident to your laboratory supervisor and EHS department according to your institution's policies.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden :
-
DO NOT pour down the drain. This compound is considered an aromatic and may be toxic to aquatic life and harmful to wastewater treatment systems.[2][11]
-
DO NOT dispose of in regular trash. This can lead to environmental contamination and endanger waste management personnel.[1]
-
DO NOT attempt to neutralize or chemically treat the waste in the laboratory unless it is part of a formally documented and validated experimental procedure. For this compound, no simple neutralization method is appropriate.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
- 1. tandfonline.com [tandfonline.com]
- 2. p2infohouse.org [p2infohouse.org]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 6. 79615-80-8|this compound|BLD Pharm [bldpharm.com]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
As a Senior Application Scientist, this guide provides a comprehensive operational framework for handling 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, ensuring that safety and procedural integrity are paramount. The information herein is synthesized from established safety protocols for related chemical structures and authoritative guidelines from regulatory bodies.
Hazard Analysis: A Triad of Structural Risks
-
Aromatic Ketone Moiety: Similar to acetophenone, this group suggests the compound may be an irritant to the skin and eyes.[1] At high concentrations or with prolonged exposure, ketones can have narcotic effects, causing symptoms like dizziness and headache.[2] While many simple ketones are flammable, the larger molecular weight of this compound likely raises its flashpoint, reducing but not eliminating fire risk.[3][4]
-
Benzyl Ether Moiety: Ethers are notorious for the formation of explosive peroxides upon exposure to air and light, particularly after prolonged storage.[3] While aromatic ethers are generally less prone to this than aliphatic ethers, the possibility cannot be discounted.[3] Safety data for benzyl ether and its derivatives indicate they can cause skin, eye, and respiratory tract irritation.[5][6][7][8][9]
-
Chlorinated Aromatic Moiety: The presence of a 4-chlorobenzyl group introduces significant toxicological potential. Chlorinated organic compounds are often persistent in the environment and can pose long-term health risks. Skin absorption is a potential route of exposure, and such compounds are often treated as suspected carcinogens.[10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to mitigate the identified risks. All PPE should be selected and used in accordance with OSHA standard 29 CFR 1910.132.[11][12]
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Use chemical splash goggles conforming to ANSI Z87 standards to protect against splashes.[13] A full face shield must be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential.[13][14][15] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is recommended.[1][13] These materials offer good resistance to a range of aromatic compounds and ethers. Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid skin contact.[6] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat that fastens completely is required to protect skin and clothing from splashes.[14] For large-scale operations, a chemical-resistant apron or suit should be worn over the lab coat.[16] |
| Respiratory Protection | Chemical Fume Hood or Respirator | All manipulations of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][9] If a fume hood is unavailable or if there's a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][12][17] |
Operational Protocol: From Benchtop to Disposal
Adherence to a strict, step-by-step workflow is critical for minimizing exposure and ensuring reproducible, safe science. The entire protocol falls under the umbrella of a laboratory's Chemical Hygiene Plan as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[11][17]
Step-by-Step Methodology
-
Pre-Operation Safety Check:
-
Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[5][17]
-
Verify the fume hood has a valid certification and the airflow is adequate.[11]
-
Ensure a spill kit containing absorbent material (e.g., vermiculite or sand), and separate waste bags is readily available.[5]
-
-
Chemical Handling:
-
Don all required PPE as detailed in the table above.
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use to prevent the release of vapors and potential peroxide formation.[5][7]
-
-
Post-Operation Decontamination:
-
Wipe down the work surface within the fume hood with an appropriate solvent, followed by soap and water.
-
Decontaminate all non-disposable equipment and glassware that came into contact with the chemical.
-
Carefully doff PPE, removing gloves last using a technique that avoids touching the outer surface.[6]
-
Wash hands thoroughly with soap and water after the procedure is complete.[5]
-
Emergency & Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][7]
-
Spill: For a small spill within a fume hood, use an inert absorbent material like sand or vermiculite to contain it.[5] Collect the material into a sealed, labeled container for hazardous waste. For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office.[10]
Waste Disposal Plan
Proper segregation of waste is crucial for safety and environmental compliance.
-
Chemical Waste: As a halogenated organic compound, all waste containing this compound must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[10][18][19] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[19]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and absorbent pads, must be collected in a sealed bag and disposed of as solid hazardous waste according to institutional guidelines.[20]
By implementing this comprehensive safety and handling framework, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment.
References
- 1. nj.gov [nj.gov]
- 2. nj.gov [nj.gov]
- 3. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 4. Ketones | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. clarionsafety.com [clarionsafety.com]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 16. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 17. labequipmentdirect.com [labequipmentdirect.com]
- 18. bucknell.edu [bucknell.edu]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
- 20. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
